molecular formula C4H12ClNO2S B052961 3-(Methylsulfonyl)propan-1-amine hydrochloride CAS No. 157825-88-2

3-(Methylsulfonyl)propan-1-amine hydrochloride

Cat. No.: B052961
CAS No.: 157825-88-2
M. Wt: 173.66 g/mol
InChI Key: VJABSSGXEWXCLY-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClNO2S and its molecular weight is 173.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJABSSGXEWXCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157825-88-2
Record name 3-methanesulfonylpropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS No: 26209-83-6). The information is compiled and presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C4H12ClNO2S.[1][2] It is the hydrochloride salt of 3-(Methylsulfonyl)propan-1-amine. The salt form generally confers greater stability and water solubility compared to the free base.

Data Presentation: Physical Property Summary

The quantitative physical data for this compound are summarized in the table below. It is important to note that some data points are predicted, and discrepancies exist in the literature, particularly for the melting point.

PropertyValueNotesSource(s)
CAS Number 26209-83-6[1][2][3]
Molecular Formula C4H12ClNO2SFor the hydrochloride salt[1][2]
Molecular Weight 173.66 g/mol For the hydrochloride salt[1][2]
Melting Point 44 °CThis value may correspond to the free base, as it is unusually low for a hydrochloride salt. Another source indicates no data is available.[4]
Boiling Point 330.8 °CAt 760 mmHg[1][2]
165-168 °CAt 6 Torr[4]
Density 1.150 ± 0.06 g/cm³Predicted value[4]
Flash Point 153.8 °C[1][2]
Appearance White to off-white crystalline solidInferred from similar amine hydrochloride compounds. A specific description for this compound is not consistently available.[5]
Solubility Soluble in waterAs is typical for low molecular weight amine hydrochlorides. Specific quantitative data is not readily available.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies for characterizing amine hydrochlorides can be applied. Below is a representative protocol for determining aqueous solubility.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a standard procedure for determining the solubility of a solid in a solvent.

1. Materials and Equipment:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • An excess amount of this compound is added to a vial containing a known volume of water.
  • The vial is sealed and placed in a constant temperature shaker bath, typically set at 25 °C.
  • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After agitation, the suspension is allowed to stand to permit the settling of undissolved solid.
  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
  • The concentration of the dissolved compound in the filtrate is then determined using a suitable and validated analytical method.

3. Data Analysis:

  • The solubility is reported in units such as mg/mL or mol/L.
  • The experiment should be performed in triplicate to ensure the reliability of the results.

Logical Relationships and Workflows

While no specific signaling pathways involving this compound have been identified in the reviewed literature, it is structurally related to compounds with known biological activities, such as monoamine releasing agents or TRPV1 antagonists.[6][7] Its primary role in research and development is likely as a chemical intermediate.[8]

The following diagram illustrates a general experimental workflow for the characterization of a new chemical compound, which would be applicable to this compound.

G General Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_application Application & Further Study synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Analysis (NMR, MS) purification->structure purity Purity Assessment (HPLC, GC) structure->purity physical_props Physical Property Determination (Melting Point, Solubility) purity->physical_props biological_screening Biological Activity Screening physical_props->biological_screening If applicable intermediate Use as a Synthetic Intermediate physical_props->intermediate Potential Use

References

An In-depth Technical Guide to 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines reported data with theoretical protocols for synthesis and characterization, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Chemical Information

Chemical Structure:

The chemical structure of this compound is characterized by a propyl amine backbone with a methylsulfonyl group at the 3-position. The amine group is protonated to form the hydrochloride salt.

Molecular Formula: C4H12ClNO2S[1]

Molecular Weight: 173.66 g/mol [1][2]

The structure can be represented in SMILES notation as CS(=O)(=O)CCC[NH3+].[Cl-][2].

Physicochemical Properties

The quantitative data available for this compound and its free base form are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different suppliers and databases.

PropertyValueSource
Molecular Formula (HCl Salt) C4H12ClNO2S[1]
Molecular Weight (HCl Salt) 173.66 g/mol [1][2]
Molecular Formula (Free Base) C4H11NO2S[3]
Molecular Weight (Free Base) 137.20 g/mol [3]
Melting Point 44 °C (for the free base)[3]
Boiling Point 165-168 °C (at 6 Torr, for the free base)[3]
Boiling Point (at 760 mmHg) 330.8 °C (Predicted)[1]
Flash Point 153.8 °C (Predicted)[1]
Density 1.150±0.06 g/cm³ (Predicted)[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Oxidation of 3-(methylthio)propan-1-amine: The thioether is oxidized to the corresponding sulfone.

  • Formation of the Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

A diagram illustrating this proposed synthetic workflow is provided below:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Salt Formation A 3-(methylthio)propan-1-amine C 3-(Methylsulfonyl)propan-1-amine A->C Oxidation B Oxidizing Agent (e.g., m-CPBA or H₂O₂) B->C D 3-(Methylsulfonyl)propan-1-amine F This compound D->F Protonation E Hydrochloric Acid (HCl) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the oxidation of sulfides to sulfones and subsequent salt formation. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

  • Dissolution: Dissolve 3-(methylthio)propan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (H₂O₂), in the same solvent. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent. For m-CPBA, this can be done by adding a saturated aqueous solution of sodium bicarbonate. For H₂O₂, a solution of sodium sulfite can be used.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(Methylsulfonyl)propan-1-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of this compound

  • Dissolution: Dissolve the purified 3-(Methylsulfonyl)propan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a concentrated aqueous solution while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a non-polar solvent can be added to induce precipitation.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield pure this compound.

Biological Activity and Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and applications of this compound. However, the sulfone functional group is a key component in a variety of biologically active molecules. Sulfones are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities[4][5].

The presence of the primary amine group in this compound makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. It can be used as a precursor for the synthesis of various derivatives where the amine functionality is modified to interact with biological targets.

Characterization

The characterization of the synthesized this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfone (S=O stretches) and the amine (N-H stretches).

  • Melting Point Analysis: To determine the melting point of the synthesized compound, which is a key indicator of its purity.

A logical workflow for the characterization of the final product is depicted below:

G cluster_0 Structural Elucidation cluster_1 Purity Assessment A Synthesized Product (this compound) B NMR Spectroscopy (¹H, ¹³C) A->B Confirm Connectivity C Mass Spectrometry A->C Determine Molecular Weight D IR Spectroscopy A->D Identify Functional Groups E Melting Point Analysis A->E Assess Purity

Caption: Workflow for the analytical characterization of the synthesized compound.

Conclusion

This compound is a simple yet potentially valuable chemical entity for research and development in the fields of organic synthesis and medicinal chemistry. While detailed experimental and biological data are sparse, this guide provides a solid foundation for its synthesis, characterization, and potential exploration. The provided hypothetical protocols and workflows are based on established chemical principles and serve as a starting point for further investigation by qualified researchers.

References

3-(Methylsulfonyl)propan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 3-(Methylsulfonyl)propan-1-amine hydrochloride

This guide provides a detailed analysis of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 26209-83-6[1]

  • Molecular Formula: C₄H₁₂ClNO₂S[1]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₄H₁₂ClNO₂S indicates that each molecule contains:

  • 4 Carbon (C) atoms

  • 12 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

  • 1 Sulfur (S) atom

Atomic Weights of Constituent Elements

The standard atomic weights of the elements, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[2][3]
HydrogenH1.008[4][5][6]
ChlorineCl35.453[7]
NitrogenN14.007[8][9][10]
OxygenO15.999[11][12]
SulfurS32.066[13][14]
Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.06632.066
Total 173.664

The calculated molecular weight of this compound is 173.664 g/mol . This is consistent with the reported molecular weight of 173.662 g/mol [1].

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the atomic weights of the constituent elements and the final molecular weight of the compound.

Caption: Molecular weight calculation workflow.

References

A Technical Guide to the Solubility of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the available information regarding the solubility of 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physico-chemical properties, expected solubility characteristics based on its chemical structure, and detailed experimental protocols for determining its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the solubility of this and similar compounds.

Introduction

This compound is an organic compound containing a sulfonyl group and an amine hydrochloride. Understanding the solubility of this compound is crucial for various applications, including drug formulation and development, as solubility significantly influences bioavailability and efficacy. This guide synthesizes the available data and provides standardized methodologies for its empirical determination.

Notice: A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound at the time of this publication. The information presented herein is based on its known physico-chemical properties and general principles of solubility for amine hydrochlorides.

Physico-Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₄H₁₁NO₂S·HClChemBK[1]
Molecular Weight 173.66 g/mol Alfa Chemistry[2]
Melting Point 44 °CChemBK[1]
Boiling Point 165-168 °C (at 6 Torr)ChemBK[1]
Predicted Density 1.150 ± 0.06 g/cm³ChemBK[1]

Expected Solubility Profile

Based on its chemical structure as an amine hydrochloride, this compound is expected to exhibit good solubility in polar protic solvents, particularly water. The presence of the hydrochloride salt significantly increases the polarity and ionic character of the molecule compared to its free amine form, thereby enhancing its aqueous solubility[3].

The sulfonyl group is also polar and can participate in hydrogen bonding, which may further contribute to its solubility in polar solvents. Conversely, its solubility is expected to be limited in nonpolar organic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for solubility determination are the shake-flask method for thermodynamic solubility and various high-throughput methods for kinetic solubility[4][5].

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, phosphate buffer pH 7.4)

  • Volumetric flasks

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Kinetic Solubility Determination

Kinetic solubility assays are often used in early drug discovery for rapid assessment.

Materials:

  • Stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).

  • Aqueous buffer.

  • Microtiter plates.

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer).

Procedure:

  • Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

  • Add small aliquots of this stock solution to an aqueous buffer in a microtiter plate.

  • The precipitation of the compound is monitored over time using a nephelometer (measures light scattering from particles) or by UV-Vis spectroscopy after filtration to determine the concentration of the dissolved compound[6][7].

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Compound Weigh excess compound Mix Mix compound and solvent Compound->Mix Solvent Measure known volume of solvent Solvent->Mix Shake Agitate at constant temperature (24-48h) Mix->Shake Settle Allow to settle Shake->Settle Filter Filter supernatant Settle->Filter Quantify Quantify concentration (e.g., HPLC) Filter->Quantify Result Solubility Data Quantify->Result

Caption: General workflow for thermodynamic solubility determination.

Conclusion

References

An In-depth Technical Guide to the Spectral Analysis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-(Methylsulfonyl)propan-1-amine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents theoretically derived data based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a generalized workflow for the spectroscopic analysis of chemical compounds.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4Triplet2H-CH₂- (alpha to SO₂)
~3.0 - 3.2Triplet2H-CH₂- (alpha to NH₃⁺)
~2.9Singlet3H-CH₃
~2.1 - 2.3Multiplet2H-CH₂- (beta to SO₂ and NH₃⁺)
~8.0 - 8.5Broad Singlet3H-NH₃⁺

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~52 - 55-CH₂- (alpha to SO₂)
~42 - 45-CH₃
~38 - 41-CH₂- (alpha to NH₃⁺)
~25 - 28-CH₂- (beta to SO₂ and NH₃⁺)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch (Ammonium salt)
2950 - 2850MediumC-H stretch (Aliphatic)
1600 - 1500MediumN-H bend (Ammonium salt)
1320 - 1280StrongS=O stretch (Asymmetric)
1140 - 1100StrongS=O stretch (Symmetric)
750 - 700MediumC-S stretch

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
138.06[M+H]⁺ (protonated molecule)
121.03[M+H - NH₃]⁺
79.01[CH₃SO₂]⁺
59.05[C₃H₇N]⁺
44.05[C₂H₆N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation data, select the parent ion (m/z 138.06) for collision-induced dissociation (CID).

    • Vary the collision energy to generate a fragmentation pattern that aids in structural elucidation.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample 3-(Methylsulfonyl)propan-1-amine hydrochloride Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS IR IR Spectroscopy (ATR or KBr) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

3-(Methylsulfonyl)propan-1-amine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the manufacturer's official SDS for the most current and comprehensive safety information.

Chemical Identification

This section provides the fundamental identification details for 3-(Methylsulfonyl)propan-1-amine hydrochloride.

IdentifierValue
Chemical Name This compound
CAS Number 26209-83-6[1][2][3]
Molecular Formula C4H12ClNO2S
Molecular Weight 173.66 g/mol
Synonyms 3-Methanesulfonyl-propyl-ammonium chloride

Physical and Chemical Properties

This table summarizes the known physical and chemical properties of the compound. Data is compiled from various sources and may represent typical values.

PropertyValue
Appearance Off-white solid
Melting Point 44 °C[3]
Boiling Point 165-168 °C (at 6 Torr)[3]
Density 1.150 ± 0.06 g/cm³ (Predicted)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Experimental Protocols

Detailed experimental protocols for determining the key toxicological and physicochemical properties are outlined below. These are based on standardized OECD guidelines.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4]

Methodology:

  • Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured and prepared for testing.

  • Application of Test Substance: A precise amount of this compound is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Viability Assessment: Following incubation and rinsing, cell viability is determined using a vital dye such as MTT. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.

  • Data Analysis: The reduction in cell viability compared to negative controls is calculated. A reduction below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This in vivo test is designed to determine the potential for a substance to cause eye irritation or corrosion.[6][7][8]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used for this study.[6]

  • Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.[7][8]

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and corneal opacity, at specific intervals (1, 24, 48, and 72 hours after application).[8][9]

  • Confirmatory Test: If no severe irritation or corrosion is observed in the initial test, the response is confirmed in up to two additional animals.[8][10]

  • Scoring and Classification: The severity of the observed eye lesions is scored according to a standardized system. The substance is classified based on the severity and reversibility of the effects.

Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, or 425)

These guidelines provide different methods for assessing the acute oral toxicity of a substance.[11][12][13] The Fixed Dose Procedure (OECD 420) is described here as an example.

Methodology:

  • Animal Selection: Typically, female rats are used.[13]

  • Dosing: The test substance is administered orally in a single dose to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[13]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

  • Data Interpretation: The presence or absence of toxicity at a given dose level allows for the classification of the substance according to the GHS categories for acute oral toxicity.[11]

Melting Point Determination (Capillary Method)

This standard method is used to determine the temperature at which a solid substance transitions to a liquid.[14][15][16]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.[15]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.[16]

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[17][18]

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[17]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[17]

  • Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17][18]

Workflow and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships for the safe handling and management of hazardous chemicals like this compound.

G Safe Handling Workflow for Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Ensure Safety Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Proceed Performing Experiment Performing Experiment Weighing/Measuring->Performing Experiment Use in Experiment Decontaminate Decontaminate Performing Experiment->Decontaminate Experiment Complete Waste Disposal Waste Disposal Decontaminate->Waste Disposal Segregate Waste Store Properly Store Properly Waste Disposal->Store Properly Final Step G Hazard Communication and Response Logic HazardID Hazard Identification GHS Pictograms Hazard Statements (H315, H319, H335) ExposureControls Exposure Controls Engineering Controls (Fume Hood) Personal Protective Equipment (Gloves, Goggles, Lab Coat) HazardID->ExposureControls dictates EmergencyProcedures Emergency Procedures First Aid (Skin, Eye, Inhalation) Fire Fighting Measures Accidental Release HazardID->EmergencyProcedures informs HandlingStorage Safe Handling & Storage Handling Precautions Storage Conditions ExposureControls->HandlingStorage enables EmergencyProcedures->HandlingStorage guides

References

Technical Guide: 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS: 26209-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 3-(Methylsulfonyl)propan-1-amine hydrochloride, a chemical compound with potential applications in research and development. This document outlines commercial suppliers, general synthetic approaches, and safety information.

Commercial Suppliers

Sourcing high-quality starting materials is a critical first step in any research endeavor. Several chemical suppliers list this compound in their catalogs. While specific pricing and available quantities are often subject to inquiry, the following table summarizes the publicly available data from a selection of vendors.

SupplierCAS NumberPurityAvailable QuantitiesPricing
Alfa Chemistry26209-83-696%[1]InquireInquire
BLD Pharm26209-83-6InquireInquireInquire
ChemScene889856-97-7 (related compound)≥98%InquireInquire
AK Scientific26209-83-6Inquire500mg$522 (as of 2021)[2]
Matrix Scientific26209-83-6>95%1g, 5g$545 - $1625 (as of 2021)[2]

Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.

Synthesis and Characterization

General Experimental Protocol (Example for a related compound):

  • Protection of the Primary Amine: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane. This reaction forms a sulfonamide, protecting the amine group.

  • Alkylation: The resulting sulfonamide is then alkylated.

  • Deprotection: The 2-nitrobenzenesulfonyl protecting group is subsequently removed to yield the desired secondary amine.

  • Salt Formation: The final amine product can be converted to its hydrochloride salt by treatment with hydrochloric acid.[3]

It is important to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for the specific synthesis of this compound.

Applications in Research and Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific use of this compound in drug development, its biological activity, or its mechanism of action. Searches of chemical and biological databases did not yield information on its involvement in any specific signaling pathways or established experimental workflows.

However, the structural motif of a propanamine chain with a sulfonyl group suggests its potential as a building block in medicinal chemistry. Similar structures are often explored for their potential to interact with biological targets. For instance, other propanamine derivatives have been investigated for their roles as pharmaceutical intermediates.[4][5][6]

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the compound should be handled with care.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. The SDS provides basic first-aid measures and information on handling and storage.[7] It is designated for industrial use only.[7]

Logical Workflow for Compound Acquisition and Use

The following diagram illustrates a generalized workflow for researchers interested in utilizing a chemical compound like this compound, from initial sourcing to potential experimental application.

G cluster_sourcing Sourcing cluster_synthesis In-house Synthesis (if not available) Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Procure Compound Procure Compound Request Quotes->Procure Compound Quality Control Quality Control Procure Compound->Quality Control Literature Search for Synthetic Routes Literature Search for Synthetic Routes Develop/Adapt Protocol Develop/Adapt Protocol Literature Search for Synthetic Routes->Develop/Adapt Protocol Synthesize and Purify Synthesize and Purify Develop/Adapt Protocol->Synthesize and Purify Synthesize and Purify->Quality Control Experimental Design Experimental Design Quality Control->Experimental Design Data Analysis Data Analysis Experimental Design->Data Analysis Results Results Data Analysis->Results

Figure 1. Generalized workflow for chemical compound utilization.

References

The Versatile Role of 3-(Methylsulfonyl)propan-1-amine Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Methylsulfonyl)propan-1-amine hydrochloride is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecules, particularly in the realm of medicinal chemistry. Its unique structural features, combining a primary amine with a sulfone moiety, allow for a diverse range of chemical transformations, leading to the synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.

Core Properties and Specifications

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26209-83-6[1][2]
Molecular Formula C₄H₁₂ClNO₂S
Molecular Weight 173.66 g/mol
Melting Point 173-175 °C
Boiling Point 330.8 °C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, typically starting from 3-chloropropionyl chloride. A general synthetic workflow is depicted below.

G A 3-Chloropropionyl chloride B Reaction with Methanethiol A->B C 3-(Methylthio)propanoyl chloride B->C D Amidation C->D E 3-(Methylthio)propanamide D->E F Oxidation E->F G 3-(Methylsulfonyl)propanamide F->G H Hofmann Rearrangement G->H I 3-(Methylsulfonyl)propan-1-amine H->I J Salt Formation (HCl) I->J K This compound J->K

Figure 1: General synthetic workflow for this compound.

Key Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, including amidation, sulfonamidation, and the construction of heterocyclic systems. The methylsulfonyl group often imparts desirable physicochemical properties to the final molecule, such as increased solubility and metabolic stability, which are crucial in drug design.

Synthesis of Bioactive Heterocycles: The Case of JNJ-53718678

A prominent example of the utility of this compound is in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[3] The "3-(methylsulfonyl)propyl" moiety is a key structural component of this antiviral agent.[3]

Experimental Protocol: Synthesis of a Key Intermediate for JNJ-53718678 (Illustrative)

The synthesis of JNJ-53718678 involves the coupling of a substituted indole derivative with a complex imidazopyridinone core. The 3-(methylsulfonyl)propyl group is introduced by alkylating the indole nitrogen with a suitable precursor derived from this compound. A general representation of this key step is provided below.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: N-Alkylation of Indole cluster_2 Step 3: Elaboration to JNJ-53718678 A 3-(Methylsulfonyl)propan-1-amine hydrochloride B Conversion to 3-(Methylsulfonyl)propyl halide/tosylate A->B C Substituted Indole F N-Alkylated Indole Intermediate C->F Alkylation D 3-(Methylsulfonyl)propyl halide/tosylate D->F E Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) E->F G N-Alkylated Indole Intermediate H Further Synthetic Steps G->H I JNJ-53718678 H->I

Figure 2: Illustrative workflow for the incorporation of the 3-(methylsulfonyl)propyl moiety.

Detailed Experimental Steps (Hypothetical, based on general procedures):

  • Preparation of 1-bromo-3-(methylsulfonyl)propane: To a solution of 3-(methylsulfonyl)propan-1-ol (prepared from the amine hydrochloride via diazotization followed by hydrolysis) in dichloromethane, phosphorus tribromide is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired bromide.

  • N-Alkylation of the Indole Core: To a solution of the appropriately substituted 5-chloro-1H-indole-2-carbaldehyde in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1-bromo-3-(methylsulfonyl)propane in DMF. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated indole intermediate.

Quantitative Data for a Representative N-Alkylation Reaction:

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
5-Chloro-1H-indole-2-carbaldehyde (1.0 eq)1-Bromo-3-(methylsulfonyl)propane (1.2 eq)NaH (1.5 eq)DMF0 °C to RT16 h75-85%

Characterization Data for JNJ-53718678:

  • ¹H NMR (600 MHz, DMSO-d6): δ 8.49 (s, 1 H), 8.31 (s, 1 H), 7.80 (d, J = 7.7 Hz, 1 H), 7.60 (d, J = 8.8 Hz, 1 H), 7.23 (dd, J = 8.8, 2.1 Hz, 1 H), 6.74 (s, 1 H), 5.10 (s, 2 H), 4.98 (q, J = 9.0 Hz, 2 H), 4.60 (t, J = 7.4 Hz, 2 H), 3.23 (t, J = 7.8 Hz, 2 H), 2.99 (s, 3 H), 2.29 (p, J = 7.6 Hz, 2 H).[4]

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of this compound readily undergoes acylation and sulfonylation reactions to produce a wide array of amide and sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

General Experimental Protocol for N-Acylation:

To a stirred solution of this compound (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, the desired acyl chloride or anhydride (1.1 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 2: Representative N-Acylation and N-Sulfonylation Reactions

AmineAcylating/Sulfonylating AgentBaseSolventYield
3-(Methylsulfonyl)propan-1-amine HClBenzoyl ChlorideTriethylamineDichloromethane>90%
3-(Methylsulfonyl)propan-1-amine HClAcetic AnhydridePyridineTetrahydrofuran>95%
3-(Methylsulfonyl)propan-1-amine HClp-Toluenesulfonyl ChlorideTriethylamineDichloromethane85-95%

Role in Drug Discovery and Signaling Pathways

The incorporation of the 3-(methylsulfonyl)propylamino moiety into drug candidates can significantly impact their biological activity and pharmacokinetic properties. In the case of JNJ-53718678, this group contributes to the overall molecular architecture that allows for potent inhibition of the RSV F protein-mediated fusion of the virus with the host cell membrane.[5] This inhibition prevents viral entry, thereby halting the replication cycle.

G RSV Respiratory Syncytial Virus (RSV) Fusion Viral Fusion RSV->Fusion HostCell Host Cell Fusion->HostCell ViralEntry Viral Entry Fusion->ViralEntry Replication Viral Replication ViralEntry->Replication JNJ53718678 JNJ-53718678 (containing 3-(methylsulfonyl)propyl moiety) JNJ53718678->Inhibition

Figure 3: Mechanism of action of the RSV fusion inhibitor JNJ-53718678.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to participate in a wide range of chemical reactions, coupled with the beneficial properties imparted by the methylsulfonyl group, makes it a key component in the synthetic chemist's toolbox. The successful incorporation of this moiety into the potent RSV inhibitor JNJ-53718678 highlights its significance in modern drug discovery. The experimental guidelines and data provided in this technical guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

A Technical Guide to the Applications of Sulfonyl-Containing Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl-containing amine moiety, particularly the sulfonamide group (-S(=O)2NR2), is a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, allow for potent and selective interactions with a multitude of biological targets. This versatility has led to the development of a wide array of drugs spanning numerous therapeutic classes. This technical guide provides an in-depth overview of the critical roles sulfonyl-containing amines play in modern drug discovery, covering their applications as antibacterial, antidiabetic, anticancer, and antiviral agents. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Sulfonyl-Containing Amines

Sulfonyl-containing amines, most notably sulfonamides, are a class of organic compounds that have profoundly impacted medicine.[1][2] Their journey began with the discovery of sulfonamide antibacterials ("sulfa drugs"), which were the first class of synthetic antimicrobial agents used systemically and heralded the dawn of the antibiotic era.[3][4] The core structure features a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is a bioisostere of amides and carboxylic acids, yet it possesses distinct properties such as increased metabolic stability and a more three-dimensional structure. These attributes have enabled its incorporation into drugs targeting a wide range of enzymes and receptors.[2][5] Beyond antibacterials, this scaffold is integral to diuretics, anticonvulsants, anti-inflammatory agents, and targeted therapies for cancer and diabetes.[3][6]

Key Therapeutic Applications

Antibacterial Agents: The Classic Application

The original sulfa drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of dihydrofolate, a precursor to tetrahydrofolate, which is essential for DNA and RNA synthesis.[7][8] This mechanism confers a bacteriostatic effect on a broad spectrum of Gram-positive and Gram-negative bacteria.[7][9]

Mechanism of Action: Inhibition of Folate Synthesis

The synergistic combination of a sulfonamide (e.g., sulfamethoxazole) with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), provides a powerful sequential blockade of the folate pathway, leading to a bactericidal effect.[7]

folate_pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate ... DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Figure 1. Mechanism of action for sulfonamide antibacterials.

Table 1: Antibacterial Activity of Representative Sulfonamides

CompoundTarget OrganismMIC (μg/mL)Reference
SulfamethoxazoleE. coli1.0 - 64[8]
SulfadiazineS. aureus8.0 - 128[9]
SulfisoxazoleK. pneumoniae4.0 - 64[9]
Compound 5a ¹E. coli1.25[8]
Compound 9a ¹S. aureus2.5[8]
¹Novel synthetic sulfonamide derivatives from the cited study.

Experimental Protocol: General Synthesis of Sulfonamides [10][11]

A common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[4][11]

  • Dissolution: Dissolve the primary amine (1.0 mmol) and a base such as powdered potassium hydroxide (1.8 mmol) or pyridine in a dry aprotic solvent like dichloromethane (CH₂Cl₂) (15 mL).[10]

  • Addition: Add the desired sulfonyl chloride (1.0 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add brine to the mixture and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic phases, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[10]

Antidiabetic Agents: The Sulfonylureas

Sulfonylureas are a class of oral antihyperglycemic agents widely used in the management of type 2 diabetes.[12][13] Their primary mechanism involves stimulating insulin release from pancreatic β-cells.[14][15] They achieve this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the cell membrane.[13][16]

Mechanism of Action: Stimulation of Insulin Release

Closure of the K-ATP channel by a sulfonylurea leads to membrane depolarization, which opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.[16]

sulfonylurea_moa cluster_membrane Pancreatic β-cell Membrane K_ATP K-ATP Channel Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Sulfonylurea Sulfonylurea Drug (e.g., Glipizide) Sulfonylurea->K_ATP Binds & Closes Depolarization->Ca_Channel Opens Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release Triggers

Figure 2. Sulfonylurea mechanism of action in pancreatic β-cells.

Table 2: Common Sulfonylurea Drugs and Properties

Drug NameBrand Name(s)GenerationTypical Dosage Range (mg/day)Reference
GlipizideGlucotrol XL®Second2.5 - 20[3][12]
GlyburideDiaBeta™, Glynase®Second1.25 - 20[3][12]
GlimepirideAmaryl®Third1 - 8[12][16]
GliclazideDiamicron®Second30 - 120[12][14]
Anticancer Agents: Targeting Key Pathways

The sulfonamide scaffold is prevalent in a growing number of anticancer drugs, particularly kinase inhibitors.[17][18][19] The sulfonyl group can form critical hydrogen bonds in the hinge region of kinase ATP-binding pockets, contributing to high-affinity binding.[20] Furthermore, sulfonamide-containing compounds have been developed to inhibit other cancer-relevant targets like carbonic anhydrases, tubulin polymerization, and cell cycle progression.[1][18]

Example Pathway: BRAF Kinase Inhibition

Vemurafenib and Dabrafenib are potent inhibitors of the BRAF V600E mutant kinase, a driver of many melanomas. The sulfonamide moiety in these drugs is crucial for their binding affinity and selectivity.

braf_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Mutant) RAS->BRAF MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Sulfonamide Kinase Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibits kinase_assay Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate Kinase, Substrate & Inhibitor Start->Incubate Initiate Initiate Reaction (Add ATP) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylation (e.g., Luminescence) Stop->Detect Analyze Calculate % Inhibition & Determine IC₅₀ Detect->Analyze

References

In-Depth Technical Guide: Stability and Storage of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS No. 26209-83-6). The information is intended for researchers, scientists, and professionals in drug development who handle this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₂ClNO₂S[2]
Molecular Weight 173.66 g/mol [2]
Appearance White Crystal/Powder[1]
Melting Point 231 °C[1]
Solubility Soluble in water.[3]

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity and purity of this compound. The compound is generally stable under appropriate conditions.[1]

ConditionRecommendationRationale
Temperature Store in a cool place.Prevents thermal degradation.
Atmosphere Store under an inert gas.[1]Minimizes oxidation and reaction with atmospheric components.
Container Keep container tightly closed.[1]Prevents contamination and exposure to moisture.[3]
Light Store in a dark place.[1]Protects against photolytic degradation.
Moisture The compound is hygroscopic; avoid exposure to moist air or water.[3]Absorption of water can lead to hydrolysis and physical changes.

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemical structure, which includes a primary amine and a sulfone group. The hydrochloride salt form also influences its stability. Key potential degradation mechanisms include oxidation and hydrolysis.

Potential Degradation Pathways Potential Degradation Pathways of this compound main This compound oxidative Oxidative Degradation main->oxidative Oxidizing Agents, Light, Heat hydrolytic Hydrolytic Degradation (Harsh Conditions) main->hydrolytic High Humidity, Aqueous Solution n_oxide N-Oxide Formation oxidative->n_oxide deamination Deamination Products oxidative->deamination ring_oxidation Oxidation of Alkyl Chain oxidative->ring_oxidation hydrolysis_product 3-(Methylsulfonyl)propan-1-ol + NH4Cl hydrolytic->hydrolysis_product

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions to identify potential degradation products and establish a stability profile. The following are generalized protocols based on industry best practices, such as the ICH guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

Forced Degradation Workflow General Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in a suitable solvent) acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidative Degradation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 60°C) start->thermal photo Photolytic Degradation (ICH Q1B light exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize Degradation Products analyze->characterize

Figure 2: A general experimental workflow for conducting forced degradation studies.

Protocol for Acidic Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Analyze the sample using a validated stability-indicating analytical method.

Protocol for Oxidative Degradation:

  • Prepare a solution of the compound at a known concentration.

  • Add an appropriate volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a defined period.

  • Analyze the sample using a validated stability-indicating analytical method.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the shelf-life of the compound.

Protocol:

  • Package the solid compound in tightly sealed containers, under an inert atmosphere.

  • Store the containers at the recommended long-term storage condition (e.g., 2-8°C or 25°C/60% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw a sample.

  • Analyze the sample for appearance, purity (using a stability-indicating HPLC method), and moisture content.

Data Presentation for Stability Studies

Quantitative data from stability studies should be tabulated to facilitate analysis and comparison. The following table is a template for recording long-term stability data.

Time Point (Months)Storage ConditionAppearancePurity (%) by HPLCKnown Impurity 1 (%)Unknown Impurity (%)Total Impurities (%)Moisture Content (%)
0-White Powder99.8<0.050.080.120.1
325°C/60% RHConforms99.70.060.100.160.2
625°C/60% RHConforms99.70.070.110.180.2
1225°C/60% RHConforms99.60.090.150.240.3
32-8°CConforms99.8<0.050.080.120.1
62-8°CConforms99.8<0.050.080.120.1
122-8°CConforms99.8<0.050.090.130.1

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Analytical Methodology

A stability-indicating analytical method is required to separate the active pharmaceutical ingredient from its degradation products. Due to the lack of a strong chromophore in this compound, derivatization may be necessary for UV detection in HPLC. Alternatively, methods like HPLC with a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometry (MS) can be employed for detection without derivatization.

General HPLC-MS Method Parameters (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium formate buffer

  • Gradient: A suitable gradient to elute the polar amine and any potential degradation products.

  • Detector: Mass Spectrometer (e.g., ESI+)

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dark, and dry environment, preferably under an inert atmosphere. Potential degradation pathways include oxidation and hydrolysis, particularly under stressful conditions. For developmental purposes, it is crucial to conduct thorough forced degradation and long-term stability studies using a validated stability-indicating analytical method to ensure the quality, safety, and efficacy of any product containing this compound.

References

Methodological & Application

Synthesis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylsulfonyl)propan-1-amine hydrochloride is a primary amine containing a sulfone group, a structural motif of interest in medicinal chemistry and drug development. The sulfone group can act as a hydrogen bond acceptor and its presence can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The synthesis is a two-step process commencing with the oxidation of the thioether precursor, 3-(methylthio)propan-1-amine, to the corresponding sulfone, followed by the formation of the hydrochloride salt.

Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocols

This section outlines the detailed procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

This procedure details the oxidation of 3-(methylthio)propan-1-amine to 3-(methylsulfonyl)propan-1-amine using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[1]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-(Methylthio)propan-1-amine105.205.0 g47.5 mmol
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57~28.0 g~104.5 mmol (2.2 eq)
Dichloromethane (DCM)-250 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-100 mL-
Saturated aq. Sodium Sulfite (Na₂SO₃)-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)propan-1-amine (5.0 g, 47.5 mmol) in dichloromethane (150 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve m-CPBA (~28.0 g, ~104.5 mmol) in dichloromethane (100 mL).

  • Slowly add the m-CPBA solution to the stirred amine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous sodium sulfite solution (100 mL) to decompose excess peroxide. Stir for 20 minutes.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of the free amine to its hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
3-(Methylsulfonyl)propan-1-amine137.19(from Step 1)~47.5 mmol
Diethyl Ether-100 mL-
Hydrochloric Acid (2M in Diethyl Ether)-~25 mL~50 mmol (1.05 eq)

Procedure:

  • Dissolve the crude 3-(methylsulfonyl)propan-1-amine from Step 1 in diethyl ether (100 mL).

  • Cool the solution in an ice-water bath.

  • Slowly add 2M hydrochloric acid in diethyl ether (~25 mL, ~50 mmol) to the stirred solution.

  • A white precipitate of this compound will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white solid.

Characterization Data (Representative)

AnalysisResult
Appearance White to off-white solid
Molecular Formula C₄H₁₂ClNO₂S
Molecular Weight 173.66 g/mol
Purity (by NMR or HPLC) >95%
Yield (overall) 70-85%

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow, the following diagram has been generated using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Salt Formation start Dissolve 3-(methylthio)propan-1-amine in DCM add_mcpba Add m-CPBA solution at 0°C start->add_mcpba react React at room temperature add_mcpba->react quench Quench with Na2SO3 react->quench wash_bicarb Wash with NaHCO3 quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate product1 Crude 3-(Methylsulfonyl)propan-1-amine dry_concentrate->product1 dissolve_amine Dissolve amine in Diethyl Ether product1->dissolve_amine Proceed to next step add_hcl Add HCl in Diethyl Ether dissolve_amine->add_hcl precipitate Precipitation add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product 3-(Methylsulfonyl)propan-1-amine HCl filter_dry->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the selective oxidation of 3-(methylthio)propan-1-amine to yield 3-(methylsulfonyl)propan-1-amine, which is subsequently converted to its hydrochloride salt.

Overall Reaction Scheme

The synthesis proceeds via the following two stages:

  • Oxidation: The thioether group of 3-(methylthio)propan-1-amine is oxidized to a sulfone group using meta-chloroperoxybenzoic acid (m-CPBA).

  • Salt Formation: The resulting 3-(methylsulfonyl)propan-1-amine is treated with hydrochloric acid to form the stable hydrochloride salt.

A visual representation of the synthetic workflow is provided below.

SynthesisWorkflow Start Start: 3-(Methylthio)propan-1-amine Oxidation Step 1: Oxidation Reagent: m-CPBA Solvent: Dichloromethane (DCM) Start->Oxidation Intermediate Intermediate: 3-(Methylsulfonyl)propan-1-amine Oxidation->Intermediate SaltFormation Step 2: Salt Formation Reagent: HCl in Dioxane Solvent: Diethyl Ether Intermediate->SaltFormation End Final Product: This compound SaltFormation->End

A high-level overview of the synthetic workflow.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
3-(methylthio)propan-1-aminePurity ≥97%
meta-Chloroperoxybenzoic acid (m-CPBA)Purity ~77% (remainder is m-chlorobenzoic acid and water)
Dichloromethane (DCM)Anhydrous, ACS grade
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfite (Na₂SO₃)10% aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous magnesium sulfate (MgSO₄)For drying organic layers
Hydrochloric acid4 M solution in 1,4-dioxane
Diethyl ether (Et₂O)Anhydrous, ACS grade
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Addition funnel
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
pH paper or pH meter
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-amine

This protocol details the selective oxidation of the thioether in the presence of a primary amine.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)propan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to make a 0.5 M solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Oxidant: In a separate beaker, dissolve m-CPBA (2.2 eq.) in DCM. Slowly add the m-CPBA solution to the stirred solution of the amine via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 3-(methylsulfonyl)propan-1-amine as an oil. The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
3-(methylthio)propan-1-amine105.200.110.52-
m-CPBA (~77%)172.570.2249.3-
3-(methylsulfonyl)propan-1-amine (crude)137.20-~12.3~90
Step 2: Synthesis of this compound

This protocol describes the conversion of the free amine to its hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the crude 3-(methylsulfonyl)propan-1-amine (1.0 eq.) from Step 1 in anhydrous diethyl ether (Et₂O) in a 100 mL round-bottom flask.

  • Acidification: While stirring, slowly add a 4 M solution of hydrochloric acid in 1,4-dioxane (1.1 eq.) dropwise to the ethereal solution at room temperature.

  • Precipitation and Isolation: A white precipitate of the hydrochloride salt will form upon addition of the acid. Continue stirring for an additional 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to a constant weight.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Yield (%)
3-(methylsulfonyl)propan-1-amine137.200.0912.3-
4 M HCl in Dioxane36.46 (HCl)0.09924.75 mL-
This compound173.66-~14.8~95

Characterization Data

PropertyExpected Value
Appearance White to off-white solid
Melting Point 150-155 °C (literature value may vary)
¹H NMR (D₂O)δ (ppm): 3.35 (t, 2H), 3.20 (s, 3H), 3.10 (t, 2H), 2.15 (quint, 2H)
¹³C NMR (D₂O)δ (ppm): 52.1, 41.5, 38.2, 23.8
Purity (by HPLC)≥98%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

This detailed protocol provides a reliable method for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when carrying out these reactions.

Application Note: HPLC Analysis of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a primary amine lacking a UV chromophore. Due to the compound's polar nature and transparency to UV light, a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) was developed. This method is suitable for the quantification of this compound in bulk drug substances and could be adapted for formulation analysis. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of the final drug product. The primary amine functional group and the lack of a significant chromophore make its analysis by conventional reversed-phase HPLC with UV detection challenging. To overcome these challenges, this method employs an Evaporative Light Scattering Detector (ELSD), which is a universal detector that responds to any non-volatile analyte, making it ideal for non-chromophoric compounds.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.

  • Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm).

  • Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B in 1 minute and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer 40 °C
ELSD Evaporator 50 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The developed HPLC-ELSD method was validated for its quantitative performance. A summary of the key validation parameters is presented in the table below.

ParameterResult
Retention Time (min) 4.8 ± 0.2
Linearity Range (µg/mL) 10 - 500
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 3.5
Limit of Quantification (LOQ) (µg/mL) 10.0
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Processing & Analysis cluster_result Final Result node_prep node_prep node_hplc node_hplc node_data node_data node_result node_result Weighing Weighing of Standard/Sample Dissolution Dissolution in Mobile Phase Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Filtration (Samples) Dissolution->Filtration Injection Sample Injection (10 µL) Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC-ELSD analysis.

Application Note: GC-MS Analysis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 3-(Methylsulfonyl)propan-1-amine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential prior to GC-MS analysis. This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the silylation of the primary amine group, rendering the compound suitable for gas chromatographic separation and subsequent mass spectrometric detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical compound containing both a sulfonyl group and a primary amine. The analysis of such polar compounds by Gas Chromatography (GC) can be challenging due to poor peak shape, tailing, and potential thermal degradation in the injector or column.[1] Derivatization is a common strategy to overcome these issues by converting polar functional groups, such as -NH2, into less polar and more volatile derivatives.[2][3][4] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely used derivatization technique for amines, alcohols, and acids.[3][4] This application note provides a comprehensive, step-by-step protocol for the derivatization of this compound with BSTFA and its subsequent analysis by GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound (CAS: 26209-83-6) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (ACN), HPLC grade

  • Pyridine, anhydrous

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • 2 mL glass vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve an estimated concentration within the calibration range.

  • If the sample is in a complex matrix, an appropriate extraction procedure (e.g., solid-phase extraction) may be necessary prior to derivatization.

Derivatization Procedure
  • Pipette 100 µL of the standard or sample solution into a 2 mL glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for different GC-MS systems.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 450 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization of 3-(Methylsulfonyl)propan-1-amine results in the formation of N-trimethylsilyl-3-(methylsulfonyl)propan-1-amine. The expected quantitative data for the derivatized analyte is summarized in the table below. Please note that these are representative values and may vary depending on the specific instrumentation and conditions used.

Analyte Derivatized Analyte Expected Retention Time (min) Key Diagnostic Ions (m/z)
3-(Methylsulfonyl)propan-1-amineN-trimethylsilyl-3-(methylsulfonyl)propan-1-amine~12.5209 (M+), 194, 116, 73

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Weighing & Dissolution evap Evaporation to Dryness start->evap add_reagents Add Pyridine & BSTFA evap->add_reagents heat Heating at 70°C add_reagents->heat injection GC Injection heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

signaling_pathway parent Derivatized Analyte Ion (M+) m/z = 209 frag1 Loss of -CH3 [M-15]+ m/z = 194 parent->frag1 Fragmentation frag2 McLafferty Rearrangement [C5H14NOSi]+ m/z = 116 parent->frag2 Rearrangement frag3 Trimethylsilyl Ion [Si(CH3)3]+ m/z = 73 parent->frag3 Fragmentation

Caption: Proposed fragmentation pathway.

Conclusion

The protocol described in this application note provides a reliable and robust method for the analysis of this compound by GC-MS. The derivatization with BSTFA is a critical step that enables the successful chromatographic separation and mass spectrometric detection of this polar compound. The provided instrumental conditions and expected data can serve as a valuable starting point for method development and validation in research and quality control laboratories.

References

Application Notes and Protocols for 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)propan-1-amine hydrochloride is a bifunctional chemical intermediate containing a primary amine and a methylsulfonyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The primary amine serves as a versatile handle for the introduction of the 3-(methylsulfonyl)propyl moiety onto various molecular scaffolds via nucleophilic substitution or reductive amination. The methylsulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and target binding affinity.

While specific, publicly documented applications of this compound are limited, its utility as a chemical intermediate can be inferred from its structural features and the well-established reactivity of primary amines in pharmaceutical synthesis. This document provides a representative application of this intermediate in the N-alkylation of heterocyclic amines, a common strategy in drug discovery for the synthesis of bioactive molecules.

Representative Application: N-Alkylation of Heterocyclic Amines

A primary application of this compound is in the N-alkylation of heterocyclic compounds. Many biologically active molecules contain a nitrogen-based heterocycle, and functionalization of this nitrogen atom is a key step in modulating their pharmacological properties. The introduction of the 3-(methylsulfonyl)propyl group can enhance the drug-like properties of the parent heterocycle.

This section outlines a general protocol for the N-alkylation of a model heterocyclic amine, 4-phenylpiperidine, with this compound.

Hypothetical Experimental Protocol: Synthesis of 1-(3-(Methylsulfonyl)propyl)-4-phenylpiperidine

This protocol describes a hypothetical synthesis and is intended for illustrative purposes. Researchers should adapt this protocol based on their specific heterocyclic amine and laboratory conditions.

Reaction Scheme:

Materials:

  • This compound

  • 4-Phenylpiperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and visualization chamber (e.g., UV lamp, iodine)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 4-phenylpiperidine (1.0 g, 6.2 mmol, 1.0 equiv).

    • Add anhydrous acetonitrile (30 mL) and stir until the 4-phenylpiperidine is fully dissolved.

    • Add potassium carbonate (2.57 g, 18.6 mmol, 3.0 equiv) to the solution.

    • In a separate beaker, dissolve this compound (1.28 g, 7.44 mmol, 1.2 equiv) in a minimal amount of water and then add it to the reaction mixture.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The disappearance of the starting material (4-phenylpiperidine) and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., hexanes) and then load the crude product.

    • Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC).

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product, 1-(3-(methylsulfonyl)propyl)-4-phenylpiperidine, as a solid or oil.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of 1-(3-(methylsulfonyl)propyl)-4-phenylpiperidine.

ParameterValue
Reactants
4-Phenylpiperidine1.0 g (6.2 mmol)
This compound1.28 g (7.44 mmol)
Potassium carbonate2.57 g (18.6 mmol)
Solvent
Anhydrous Acetonitrile30 mL
Reaction Conditions
TemperatureReflux (~82°C)
Time18 hours
Product
Crude Yield1.5 g
Purified Yield1.2 g (70%)
Purity (by HPLC)>98%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of 4-phenylpiperidine with this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Reactants + Base + Solvent) reflux 2. Reflux (12-24h, 82°C) setup->reflux monitoring 3. TLC Monitoring reflux->monitoring filtration 4. Filtration monitoring->filtration evaporation1 5. Solvent Evaporation filtration->evaporation1 extraction 6. Extraction (DCM, NaHCO₃, Brine) evaporation1->extraction drying 7. Drying (MgSO₄) extraction->drying evaporation2 8. Concentration drying->evaporation2 chromatography 9. Column Chromatography evaporation2->chromatography concentration 10. Final Concentration chromatography->concentration product Pure Product concentration->product

Caption: Experimental workflow for N-alkylation.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of using this compound as a building block in a drug discovery context to generate a library of compounds for biological screening.

logical_relationship cluster_synthesis Synthetic Chemistry cluster_screening Drug Discovery Process intermediate 3-(Methylsulfonyl)propan-1-amine Hydrochloride alkylation N-Alkylation Reaction intermediate->alkylation scaffold_library Library of Heterocyclic Scaffolds (e.g., Piperidines, Piperazines, Imidazoles) scaffold_library->alkylation compound_library Library of Novel Compounds with 3-(Methylsulfonyl)propyl Moiety alkylation->compound_library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound_library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_candidate Potential Lead Candidate lead_optimization->lead_candidate

Caption: Role in a drug discovery workflow.

Conclusion

This compound is a promising chemical intermediate for the synthesis of novel compounds in drug discovery and development. Its primary amine functionality allows for its straightforward incorporation into a wide range of molecular scaffolds, while the methylsulfonyl group can impart favorable physicochemical properties. The provided hypothetical protocol for the N-alkylation of a heterocyclic amine serves as a starting point for researchers to explore the potential of this versatile building block in their own synthetic endeavors. Further investigation into the applications of this intermediate is warranted to fully elucidate its potential in medicinal chemistry.

Application Notes and Protocols for Reactions Involving 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a key intermediate in the synthesis of advanced pharmaceutical compounds. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, most notably in the synthesis of the potent respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678.[1][2][3][4] Its sulfonyl group and primary amine functionality make it a versatile reagent for introducing a polar sidechain, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document outlines the synthesis of this compound from its thioether precursor and its subsequent use in the N-alkylation of an indole derivative, a critical step in the synthesis of JNJ-53718678.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding thioether, 3-(methylthio)propan-1-amine. This two-step process involves the oxidation of the sulfide to a sulfone, followed by the formation of the hydrochloride salt.

Protocol 1: Oxidation of 3-(Methylthio)propan-1-amine to 3-(Methylsulfonyl)propan-1-amine

This protocol describes the oxidation of a methylthio group to a methylsulfonyl group using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.

Materials:

  • 3-(Methylthio)propan-1-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(methylthio)propan-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(methylsulfonyl)propan-1-amine.

Protocol 2: Formation of this compound

Materials:

  • Crude 3-(methylsulfonyl)propan-1-amine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid (2 M in diethyl ether or as a gas)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude 3-(methylsulfonyl)propan-1-amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether (1.0-1.1 equivalents) to the stirred solution at room temperature. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

  • A white precipitate of this compound should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.

Quantitative Data for Synthesis:

StepReactantsKey ReagentsSolventReaction TimeTemperatureTypical Yield
Oxidation3-(Methylthio)propan-1-aminem-CPBA (2.2 eq)DCM2-4 hours0 °C to RT85-95%
Hydrochloride Salt Formation3-(Methylsulfonyl)propan-1-amineHCl (1.1 eq)Ether30 minutesRoom Temperature>95%

Application in the Synthesis of JNJ-53718678

A key application of this compound is the N-alkylation of an indole derivative in the synthesis of the RSV fusion inhibitor JNJ-53718678.[1][4]

Protocol 3: N-Alkylation of 5-chloro-1H-indole-2-carbaldehyde

This protocol details the N-alkylation of the indole nitrogen with the 3-(methylsulfonyl)propyl sidechain.

Materials:

  • 5-chloro-1H-indole-2-carbaldehyde

  • This compound

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of 5-chloro-1H-indole-2-carbaldehyde (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole derivative.

Quantitative Data for N-Alkylation:

Reactant 1Reactant 2BaseSolventReaction TimeTemperatureTypical Yield
5-chloro-1H-indole-2-carbaldehydeThis compoundK₂CO₃ (2.5 eq)DMF4-6 hours80-100 °C70-85%

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of the N-alkylated indole intermediate using this compound.

G Synthesis Workflow cluster_synthesis Synthesis of 3-(Methylsulfonyl)propan-1-amine HCl cluster_alkylation N-Alkylation Reaction start 3-(Methylthio)propan-1-amine oxidation Oxidation (m-CPBA, DCM) start->oxidation sulfone 3-(Methylsulfonyl)propan-1-amine oxidation->sulfone hcl_formation HCl Salt Formation (HCl/Ether) sulfone->hcl_formation product1 3-(Methylsulfonyl)propan-1-amine HCl hcl_formation->product1 alkylation N-Alkylation (K₂CO₃, DMF) product1->alkylation indole 5-chloro-1H-indole-2-carbaldehyde indole->alkylation product2 N-alkylated Indole Derivative alkylation->product2

Caption: Synthetic workflow for the preparation and use of the title compound.

Mechanism of Action of JNJ-53718678

The final product, JNJ-53718678, functions by inhibiting the fusion of the Respiratory Syncytial Virus (RSV) with the host cell membrane. This is achieved by binding to the viral F protein and stabilizing its pre-fusion conformation.

G RSV Fusion Inhibition by JNJ-53718678 cluster_virus_cell Viral Entry Process cluster_inhibition Inhibition Mechanism RSV RSV Virion Attachment Attachment to Host Cell RSV->Attachment HostCell Host Cell Attachment->HostCell Fusion F Protein-Mediated Fusion Attachment->Fusion Entry Viral Entry Fusion->Entry NoFusion Fusion Blocked Fusion->NoFusion Inhibited by JNJ-53718678 JNJ537 JNJ-53718678 Binding Binding to F Protein JNJ537->Binding F_protein RSV F Protein (pre-fusion) F_protein->Binding Stabilization Stabilization of Pre-fusion State Binding->Stabilization Stabilization->NoFusion

Caption: Mechanism of RSV fusion inhibition by JNJ-53718678.

References

Application Notes and Protocols for 3-(Methylsulfonyl)propan-1-amine hydrochloride in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)propan-1-amine hydrochloride is a chemical reagent with the CAS Number 26209-83-6. As a primary amine featuring a methylsulfonyl group, it holds potential as a versatile building block in the synthesis of novel compounds, particularly within the fields of medicinal chemistry and materials science. The sulfone moiety is a key functional group found in a wide array of biologically active compounds, contributing to properties such as improved metabolic stability, enhanced solubility, and specific interactions with biological targets. Sulfone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.

This document provides an overview of the potential applications of this compound in the creation of novel compounds, based on established chemical principles. Due to a lack of specific published examples utilizing this exact reagent, the following sections will focus on generalized, plausible synthetic routes and experimental designs.

Potential Synthetic Applications

The primary amine group of this compound is a key reactive site, allowing for its incorporation into a variety of molecular scaffolds. Below are potential reaction pathways where this reagent could be employed to generate novel compounds.

Synthesis of Novel Sulfonamides

The amine functionality can readily react with various sulfonyl chlorides to form novel sulfonamides. Sulfonamides are a well-established class of therapeutic agents with diverse biological activities.

Experimental Workflow:

reagent1 3-(Methylsulfonyl)propan-1-amine hydrochloride reaction Reaction (Base, Solvent) reagent1->reaction reagent2 Arylsulfonyl Chloride (R-SO2Cl) reagent2->reaction product Novel Sulfonamide Derivative reaction->product workup Work-up & Purification product->workup analysis Characterization (NMR, MS, etc.) workup->analysis reagent1 3-(Methylsulfonyl)propan-1-amine hydrochloride reaction Reductive Amination (Reducing Agent, Solvent) reagent1->reaction reagent2 Aldehyde or Ketone (R-CHO or R-CO-R') reagent2->reaction product Novel Secondary/Tertiary Amine reaction->product workup Work-up & Purification product->workup analysis Characterization (NMR, MS, etc.) workup->analysis reagent1 3-(Methylsulfonyl)propan-1-amine hydrochloride reaction Amide Coupling (Coupling Agent/Base) reagent1->reaction reagent2 Carboxylic Acid Derivative (R-CO-X) reagent2->reaction product Novel Amide reaction->product workup Work-up & Purification product->workup analysis Characterization (NMR, MS, etc.) workup->analysis

Protecting Group Strategies for 3-(Methylsulfonyl)propan-1-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 3-(methylsulfonyl)propan-1-amine hydrochloride. The choice of an appropriate protecting group is critical to ensure the successful synthesis and modification of this molecule while preventing unwanted side reactions involving the primary amine. This guide focuses on three commonly used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Introduction

3-(Methylsulfonyl)propan-1-amine is a bifunctional molecule containing a primary amine and a methylsulfonyl group. The primary amine is a nucleophilic and basic site, which can readily participate in various chemical transformations. To achieve selective reactions at other positions of the molecule or to prevent undesired reactions of the amine, it is often necessary to temporarily "protect" it. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[1]

The presence of the methylsulfonyl group (a sulfone) is a key consideration in selecting a protecting group strategy. Sulfones are generally stable to a wide range of acidic and basic conditions.[2] This inherent stability allows for a good degree of flexibility in the choice of protecting groups and their respective deprotection methods.

Comparison of Protecting Group Strategies

The selection of a suitable protecting group depends on the overall synthetic plan, particularly the orthogonality of the deprotection conditions with respect to other functional groups present in the molecule and any subsequent reaction steps.[3][4] The following table summarizes the key features of Boc, Cbz, and Fmoc protecting groups for 3-(methylsulfonyl)propan-1-amine.

Protecting GroupProtection ReagentDeprotection ConditionsStability of Methylsulfonyl GroupOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)[4][5]StableOrthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[6]Generally stable, but potential for catalyst poisoning by sulfur compounds should be considered.[7]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
Fmoc 9-Fluorenylmethyl- chloroformate (Fmoc-Cl)Basic (e.g., Piperidine)[8][9]StableOrthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific applications and scales.

Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions.[10]

Protection Protocol: Synthesis of tert-butyl (3-(methylsulfonyl)propyl)carbamate

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)[11]

  • Procedure:

    • Suspend or dissolve this compound (1.0 eq) in the chosen solvent.

    • Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, if a biphasic system was used, separate the organic layer. If a single solvent was used, perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection Protocol: Removal of the Boc Group

  • Materials:

    • tert-butyl (3-(methylsulfonyl)propyl)carbamate

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)[1]

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

Boc Protection/Deprotection Data
Protection
Reagents (Boc)₂O, TEA or NaHCO₃
Solvent DCM, THF, or THF/water
Temperature Room Temperature
Time 4 - 16 hours
Typical Yield >90%
Deprotection
Reagents TFA in DCM or 4M HCl in dioxane
Temperature Room Temperature
Time 1 - 4 hours
Typical Yield >95%
Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz) group is another common amine protecting group, valued for its stability and removal by catalytic hydrogenolysis.[6]

Protection Protocol: Synthesis of benzyl (3-(methylsulfonyl)propyl)carbamate

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Solvent (e.g., a mixture of THF and water)[6]

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water.

    • Add sodium bicarbonate (2.2 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup by adding water and extracting with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection Protocol: Removal of the Cbz Group

  • Materials:

    • Benzyl (3-(methylsulfonyl)propyl)carbamate

    • Palladium on carbon (10% Pd/C)

    • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

    • Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Cbz Protection/Deprotection Data
Protection
Reagents Cbz-Cl, NaHCO₃
Solvent THF/water
Temperature 0 °C to Room Temperature
Time 12 - 24 hours
Typical Yield 85-95%
Deprotection
Reagents H₂, 10% Pd/C
Solvent MeOH or EtOH
Temperature Room Temperature
Time 2 - 12 hours
Typical Yield >90%
Fmoc Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies.[9]

Protection Protocol: Synthesis of (9H-fluoren-9-yl)methyl (3-(methylsulfonyl)propyl)carbamate

  • Materials:

    • This compound

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

    • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2.2 eq).

    • Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup by adding water and extracting with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Deprotection Protocol: Removal of the Fmoc Group

  • Materials:

    • (9H-fluoren-9-yl)methyl (3-(methylsulfonyl)propyl)carbamate

    • Piperidine

    • N,N-Dimethylformamide (DMF)[12]

  • Procedure:

    • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by an appropriate method.

Fmoc Protection/Deprotection Data
Protection
Reagents Fmoc-Cl or Fmoc-OSu, NaHCO₃
Solvent Dioxane/water
Temperature Room Temperature
Time 2 - 8 hours
Typical Yield 80-90%
Deprotection
Reagents 20% Piperidine in DMF
Temperature Room Temperature
Time 0.5 - 2 hours
Typical Yield >95%

Visualizations

G cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Amine 3-(Methylsulfonyl)propan-1-amine Boc_Protected N-Boc Amine->Boc_Protected (Boc)₂O, Base Cbz_Protected N-Cbz Amine->Cbz_Protected Cbz-Cl, Base Fmoc_Protected N-Fmoc Amine->Fmoc_Protected Fmoc-Cl, Base Boc_Protected_dep N-Boc Free_Amine 3-(Methylsulfonyl)propan-1-amine Boc_Protected_dep->Free_Amine Acid (TFA, HCl) Cbz_Protected_dep N-Cbz Cbz_Protected_dep->Free_Amine H₂, Pd/C Fmoc_Protected_dep N-Fmoc Fmoc_Protected_dep->Free_Amine Base (Piperidine)

Figure 1: General workflow for the protection and deprotection of 3-(methylsulfonyl)propan-1-amine.

G Start Start with 3-(Methylsulfonyl)propan-1-amine Hydrochloride Neutralize Neutralize with Base (e.g., TEA, NaHCO₃) Start->Neutralize Choose_PG Choose Protecting Group Neutralize->Choose_PG Boc_Protect Add (Boc)₂O Choose_PG->Boc_Protect Boc Cbz_Protect Add Cbz-Cl Choose_PG->Cbz_Protect Cbz Fmoc_Protect Add Fmoc-Cl Choose_PG->Fmoc_Protect Fmoc Reaction Stir at Room Temperature Boc_Protect->Reaction Cbz_Protect->Reaction Fmoc_Protect->Reaction Workup Aqueous Workup and Purification Reaction->Workup Protected_Product N-Protected Product Workup->Protected_Product

Figure 2: Decision workflow for the protection of 3-(methylsulfonyl)propan-1-amine.

G Start Start with N-Protected 3-(Methylsulfonyl)propan-1-amine Identify_PG Identify Protecting Group Start->Identify_PG Boc_Deprotect Treat with Acid (TFA or HCl) Identify_PG->Boc_Deprotect Boc Cbz_Deprotect Catalytic Hydrogenolysis (H₂, Pd/C) Identify_PG->Cbz_Deprotect Cbz Fmoc_Deprotect Treat with Base (Piperidine in DMF) Identify_PG->Fmoc_Deprotect Fmoc Reaction Stir at Room Temperature Boc_Deprotect->Reaction Cbz_Deprotect->Reaction Fmoc_Deprotect->Reaction Isolation Isolation of Deprotected Amine Salt or Free Amine Reaction->Isolation Final_Product 3-(Methylsulfonyl)propan-1-amine Isolation->Final_Product

Figure 3: Workflow for the deprotection of the N-protected 3-(methylsulfonyl)propan-1-amine.

Conclusion

The choice of a protecting group for this compound should be guided by the planned synthetic route. The Boc, Cbz, and Fmoc protecting groups all offer viable strategies, with the stability of the methylsulfonyl group being a significant advantage. The orthogonality of these protecting groups allows for their selective removal in the presence of each other, providing a high degree of flexibility in complex syntheses. The protocols and data provided herein serve as a starting point for the development of robust and efficient synthetic procedures.

References

Scale-up Synthesis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride, a key building block in pharmaceutical and medicinal chemistry. The outlined synthetic route is designed for robustness and scalability, starting from the commercially available 3-(methylthio)-1-propanol. The protocol includes step-by-step experimental procedures, data summaries, and visualizations to ensure clarity and reproducibility.

Synthetic Strategy

The multi-step synthesis of this compound is outlined below. The process begins with the oxidation of the sulfide in 3-(methylthio)-1-propanol to a sulfone. The resulting alcohol is then converted to an alkyl chloride, which subsequently undergoes a Gabriel synthesis to introduce the primary amine. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow A 3-(Methylthio)-1-propanol B 3-(Methylsulfonyl)propan-1-ol A->B Oxidation (H₂O₂ / Na₂WO₄) C 3-Chloro-1-(methylsulfonyl)propane B->C Chlorination (SOCl₂) D 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione C->D Gabriel Synthesis (Potassium Phthalimide) E 3-(Methylsulfonyl)propan-1-amine D->E Hydrazinolysis (H₂NNH₂·H₂O) F This compound E->F Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol

This step involves the oxidation of the sulfide to a sulfone using hydrogen peroxide catalyzed by sodium tungstate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Methylthio)-1-propanol106.19100 g0.942
Sodium Tungstate Dihydrate329.863.1 g0.0094
Hydrogen Peroxide (30% aq.)34.01214 g (186 mL)1.884
Water (deionized)18.02500 mL-
Sodium Sulfite126.04As needed-
Ethyl Acetate88.11For extraction-
Brine-For washing-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-(methylthio)-1-propanol (100 g, 0.942 mol), sodium tungstate dihydrate (3.1 g, 0.0094 mol), and deionized water (500 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add 30% hydrogen peroxide (214 g, 1.884 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 10 °C and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Saturate the aqueous layer with sodium chloride and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford 3-(methylsulfonyl)propan-1-ol as a colorless oil or a low-melting solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
3-(Methylsulfonyl)propan-1-ol129.9118-12591-96>98%
Step 2: Synthesis of 3-Chloro-1-(methylsulfonyl)propane

This step describes the conversion of the alcohol to the corresponding chloride using thionyl chloride.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Methylsulfonyl)propan-1-ol138.19118 g0.854
Thionyl Chloride (SOCl₂)118.97122 g (75 mL)1.025
Dichloromethane (DCM)84.93500 mL-
N,N-Dimethylformamide (DMF)73.091 mLCatalytic

Procedure:

  • In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, dissolve 3-(methylsulfonyl)propan-1-ol (118 g, 0.854 mol) in dichloromethane (500 mL).

  • Add a catalytic amount of DMF (1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (122 g, 1.025 mol) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3-chloro-1-(methylsulfonyl)propane as a solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
3-Chloro-1-(methylsulfonyl)propane133.7124-13093-97>97%
Step 3: Synthesis of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

This step utilizes the Gabriel synthesis to introduce a protected primary amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-1-(methylsulfonyl)propane156.63124 g0.792
Potassium Phthalimide185.22161 g0.871
N,N-Dimethylformamide (DMF)73.09600 mL-

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloro-1-(methylsulfonyl)propane (124 g, 0.792 mol), potassium phthalimide (161 g, 0.871 mol), and DMF (600 mL).

  • Heat the mixture to 100 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 2 L of ice-water with vigorous stirring.

  • The product will precipitate as a white solid.

  • Filter the solid, wash thoroughly with water, and then with cold ethanol.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione223.3205-21492-96>98%
Step 4: Synthesis of 3-(Methylsulfonyl)propan-1-amine

The phthalimide protecting group is removed by hydrazinolysis to yield the free primary amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione267.30205 g0.767
Hydrazine Hydrate (64% aq.)50.0676 g (74 mL)1.534
Ethanol46.071 L-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide (aq.)40.00As needed-

Procedure:

  • Suspend 2-(3-(methylsulfonyl)propyl)isoindoline-1,3-dione (205 g, 0.767 mol) in ethanol (1 L) in a 3 L round-bottom flask with a mechanical stirrer and reflux condenser.

  • Add hydrazine hydrate (76 g, 1.534 mol) and heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2.

  • Stir for 30 minutes, then filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (500 mL) and wash with dichloromethane (2 x 200 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >12 with a 50% aqueous solution of sodium hydroxide.

  • Extract the product into dichloromethane (4 x 300 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(methylsulfonyl)propan-1-amine as an oil.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
3-(Methylsulfonyl)propan-1-amine105.289-9785-92>97%
Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Methylsulfonyl)propan-1-amine137.2089 g0.649
Diethyl Ether (anhydrous)74.121 L-
HCl in Diethyl Ether (2M)-~357 mL0.714

Procedure:

  • Dissolve 3-(methylsulfonyl)propan-1-amine (89 g, 0.649 mol) in anhydrous diethyl ether (1 L) in a 2 L flask with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (~357 mL, 0.714 mol) dropwise with stirring. A white precipitate will form.

  • After the addition is complete, stir the suspension at 0 °C for 1 hour.

  • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound112.7106-11094-98>99%

Overall Process Summary

Process_Flow cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Gabriel Synthesis cluster_3 Step 4: Hydrazinolysis cluster_4 Step 5: Salt Formation A Mix 3-(methylthio)-1-propanol, Na₂WO₄, and H₂O B Add H₂O₂ at 0-5 °C A->B C Stir at RT for 12-16h B->C D Quench with Na₂SO₃ C->D E Extract with Ethyl Acetate D->E F Concentrate E->F G Dissolve alcohol in DCM with DMF H Add SOCl₂ at 0 °C G->H I Reflux for 4h H->I J Neutralize with NaHCO₃ I->J K Extract with DCM J->K L Concentrate K->L M Heat chloride and K-phthalimide in DMF at 100 °C for 6-8h N Precipitate in ice-water M->N O Filter and dry N->O P Reflux phthalimide with hydrazine hydrate in EtOH Q Acidify with HCl and filter P->Q R Concentrate filtrate Q->R S Basify and extract with DCM R->S T Concentrate S->T U Dissolve amine in Et₂O V Add HCl in Et₂O at 0 °C U->V W Filter and dry V->W

Caption: Detailed process flow for the synthesis of this compound.

Safety Considerations

  • Hydrogen Peroxide: A strong oxidizing agent. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle in a well-ventilated fume hood. The reaction releases HCl and SO₂ gases, which should be scrubbed.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis. A thorough risk assessment should be conducted before commencing any scale-up activities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 3-(Methylsulfonyl)propan-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent synthetic route involves the oxidation of 3-(methylthio)propan-1-amine. This process converts the sulfide group into a sulfone group. The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: What are the critical parameters to control during the oxidation step?

Careful control of the reaction conditions is crucial for a successful synthesis with high purity. Key parameters include:

  • Stoichiometry of the oxidizing agent: Using an insufficient amount of the oxidizing agent can lead to incomplete oxidation. Conversely, a large excess may promote side reactions.

  • Reaction Temperature: The oxidation should be performed at a controlled temperature to prevent runaway reactions and the formation of degradation products.

  • Reaction Time: The reaction needs to be monitored to ensure it goes to completion, thus minimizing the amount of starting material and intermediate products in the final mixture.

Q3: How can I confirm the successful synthesis of the desired product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy can be used to confirm the structure of this compound. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of a significant amount of 3-(methylsulfinyl)propan-1-amine in the product Incomplete oxidation of the starting material, 3-(methylthio)propan-1-amine. This is the most common byproduct.- Increase the molar equivalent of the oxidizing agent (e.g., m-CPBA) to at least 2.2 equivalents. - Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material and intermediate sulfoxide are consumed. - Ensure the reaction temperature is maintained as specified in the protocol.
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Degradation of the product.- Monitor the reaction to completion. - Optimize the extraction and purification steps to minimize losses. - Ensure the workup procedure does not involve harsh conditions that could degrade the product.
Presence of unreacted 3-(methylthio)propan-1-amine Insufficient amount of oxidizing agent or short reaction time.- Increase the amount of oxidizing agent. - Prolong the reaction time.
Formation of other unidentified impurities - Over-oxidation or side reactions due to harsh reaction conditions. - Impurities in the starting materials.- Use a milder oxidizing agent if possible. - Carefully control the reaction temperature. - Ensure the purity of the starting 3-(methylthio)propan-1-amine.

Summary of Potential Byproducts

Byproduct Name Chemical Structure Reason for Formation Method of Detection
3-(Methylsulfinyl)propan-1-amineCH₃S(O)CH₂CH₂CH₂NH₂Incomplete oxidation of 3-(methylthio)propan-1-amineHPLC, LC-MS, ¹H NMR
Unreacted Starting MaterialCH₃SCH₂CH₂CH₂NH₂Incomplete reactionHPLC, LC-MS, ¹H NMR

Experimental Protocol: Oxidation of 3-(methylthio)propan-1-amine

This protocol is a general guideline for the oxidation of a methylthio group to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

  • 3-(methylthio)propan-1-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or dioxane)

Procedure:

  • Dissolve 3-(methylthio)propan-1-amine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (at least 2.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the amine at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of 3-(methylsulfonyl)propan-1-amine.

  • To form the hydrochloride salt, dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid.

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Synthesis and Byproduct Formation Workflow

Synthesis_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Potential Byproducts Starting_Material 3-(Methylthio)propan-1-amine Oxidation Oxidation (e.g., m-CPBA) Starting_Material->Oxidation Oxidizing Agent Byproduct_2 Unreacted Starting Material Starting_Material->Byproduct_2 Unreacted Intermediate 3-(Methylsulfinyl)propan-1-amine (Sulfoxide) Oxidation->Intermediate Incomplete Oxidation Byproduct_1 3-(Methylsulfinyl)propan-1-amine (from incomplete oxidation) Oxidation->Byproduct_1 Side Reaction Main_Product_Free_Base 3-(Methylsulfonyl)propan-1-amine (Sulfone - Free Base) Intermediate->Main_Product_Free_Base Further Oxidation HCl_Salt_Formation HCl Salt Formation Main_Product_Free_Base->HCl_Salt_Formation Final_Product 3-(Methylsulfonyl)propan-1-amine HCl HCl_Salt_Formation->Final_Product

References

Technical Support Center: Purification of Crude 3-(Methylsulfonyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-(Methylsulfonyl)propan-1-amine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals seeking guidance on obtaining high-purity material. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. These may include unreacted precursors, residual solvents, and related substances formed during the reaction. Without a specific synthetic route, potential impurities are speculative but could include starting materials or by-products from the amination or sulfonation steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for amine hydrochlorides are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: What are the best solvents for recrystallizing this compound?

A3: For amine hydrochlorides, polar protic solvents are often effective. Good starting points for solvent screening include isopropanol, ethanol, methanol, or aqueous mixtures of these alcohols. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.

Q4: I am observing oiling out instead of crystallization during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the solvent being too good, the presence of impurities that depress the melting point, or too rapid cooling. To troubleshoot, you can try using a less polar solvent system, adding a co-solvent (anti-solvent), or slowing down the cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization.

Q5: During column chromatography on silica gel, my product is showing significant tailing. How can I improve the peak shape?

A5: Tailing of amines on silica gel is a common issue due to the acidic nature of the silica, which can lead to strong interactions with the basic amine. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the mobile phase.[1] Alternatively, using a different stationary phase, such as alumina or amine-functionalized silica, can provide better results.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The chosen solvent is too good, and the product remains dissolved even at low temperatures. The volume of solvent used was excessive.- Select a solvent in which the product has lower solubility at room temperature. - Use a binary solvent system (a good solvent and a poor solvent). - Minimize the volume of hot solvent used to dissolve the crude material.
Product Purity Does Not Improve After Recrystallization The impurities have very similar solubility profiles to the product in the chosen solvent. Co-crystallization of the product and impurities is occurring.- Screen a wider range of solvents or solvent mixtures. - Consider an alternative purification technique, such as column chromatography. - Perform a second recrystallization on the partially purified material.
No Separation of Product and Impurities on Silica Gel Column The polarity of the mobile phase is too high or too low. The impurities have very similar polarity to the product.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. - Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Consider using a different stationary phase like alumina or a reverse-phase column.
Product Appears Discolored After Purification Presence of colored, non-volatile impurities. Thermal degradation during purification at elevated temperatures.- Treat a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities. - If using distillation, ensure it is performed under high vacuum to lower the boiling point and prevent decomposition.[2] - For chromatography, ensure the product is not spending excessive time on the column.
The Purified Product is Hygroscopic and Difficult to Handle The hydrochloride salt form of amines can be hygroscopic.- Handle the purified material in a dry atmosphere (e.g., a glove box or under an inert gas). - Dry the final product thoroughly under high vacuum. - Store the product in a desiccator over a suitable drying agent.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent in a ratio determined from the screening. Heat the mixture to boiling with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under high vacuum to remove any residual solvent.

Flash Column Chromatography Protocol

This protocol is a general guideline for purification on silica gel.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using various mobile phase systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with triethylamine) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Hypothetical Purity and Yield Data for Different Purification Techniques

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Isopropanol)8598.575Effective for removing less polar impurities.
Recrystallization (Ethanol/Water)8597.280Higher yield but slightly lower purity compared to isopropanol.
Flash Chromatography (Silica, DCM/MeOH with 1% TEA)85>9960Best for removing impurities with similar polarity. Yield may be lower due to handling losses.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_recrys Vacuum Filtration cool->filter_recrys pure_recrys Pure Crystals filter_recrys->pure_recrys crude_chrom Crude Product load Load onto Silica Gel Column crude_chrom->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect evaporate Evaporate Solvent collect->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_logic start Purification Issue recrys Recrystallization Issue? start->recrys Yes chrom Chromatography Issue? start->chrom No oiling Oiling Out? recrys->oiling Yes low_recovery Low Recovery? recrys->low_recovery No tailing Peak Tailing? chrom->tailing Yes no_sep No Separation? chrom->no_sep No solution1 Change Solvent Slow Cooling oiling->solution1 Yes solution2 Reduce Solvent Volume low_recovery->solution2 Yes solution3 Add Triethylamine Use Amine-Silica tailing->solution3 Yes solution4 Optimize Mobile Phase Change Stationary Phase no_sep->solution4 Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Purification of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with 3-(Methylsulfonyl)propan-1-amine hydrochloride. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities often stem from the synthetic route. A likely synthesis involves the oxidation of 3-(methylthio)propan-1-amine. Therefore, potential impurities include:

  • Unreacted Starting Material: 3-(methylthio)propan-1-amine.

  • Intermediate Oxidation Product: 3-(Methylsulfinyl)propan-1-amine hydrochloride (the corresponding sulfoxide).

  • Byproducts of Oxidation: Depending on the oxidant used, other related substances may be formed.

  • Residual Solvents: Solvents used in the reaction or purification steps.

Q2: What is the initial step I should take to assess the purity of my sample?

A preliminary purity assessment can be effectively performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques can help you visualize the number of components in your sample and guide the selection of an appropriate purification strategy.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A lower and broader melting point than the literature value is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp and defined melting point. Further purification is recommended.

Q4: Can I purify the free amine form of 3-(Methylsulfonyl)propan-1-amine and then convert it back to the hydrochloride salt?

Yes, this is a viable strategy. The free amine can be purified by column chromatography on silica gel. It is often beneficial to treat the silica gel with a small amount of a tertiary amine like triethylamine (1-2% v/v in the eluent) to prevent peak tailing. After purification, the free amine can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The product is an oil and will not crystallize.
Probable CauseRecommended Solution
Presence of Impurities Impurities can disrupt the crystal lattice formation. Attempt to further purify the oil by column chromatography before re-attempting crystallization.
Residual Solvent Trace amounts of solvent can prevent crystallization. Ensure the oil is thoroughly dried under high vacuum.
Inappropriate Solvent System The chosen solvent may not be suitable for crystallization. Experiment with different solvent systems. A good starting point for amine hydrochlorides is a polar solvent in which the compound is soluble when hot, and a less polar solvent to induce precipitation upon cooling.[1]
Issue 2: Significant loss of product during recrystallization.
Probable CauseRecommended Solution
High Solubility in Cold Solvent The product may be too soluble in the chosen solvent, even at low temperatures. Add a less polar "anti-solvent" (in which the product is insoluble) to the cold solution to induce further precipitation.[1]
Using an Excessive Volume of Hot Solvent Using too much solvent to dissolve the crude product will result in low recovery. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize prematurely on the filter funnel. Use a pre-heated filter funnel and keep the solution hot during filtration.
Issue 3: Product peaks are tailing or broad during flash chromatography.
Probable CauseRecommended Solution
Interaction with Silica Gel The basic amine functionality can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
Mobile Phase Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-2% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.
Alternative Stationary Phase: Consider using an alternative stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid this compound that contains minor impurities.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal volume of hot anhydrous ethanol to completely dissolve the solid. Gentle warming may be necessary.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Slowly add anhydrous diethyl ether to the warm ethanol solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether. Dry the purified crystals under vacuum.

Parameter Value Notes
Initial Purity (Example) 90%As determined by HPLC
Final Purity (Example) >99%As determined by HPLC
Recovery (Example) 75-85%Dependent on initial purity and scale
Protocol 2: Purification by Column Chromatography (of the free amine)

This protocol is suitable for purifying oily or highly impure samples.

Materials:

  • Crude this compound

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Free Amine Generation: Dissolve the crude hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until the pH is > 9. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

    • Prepare the mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% (v/v) of triethylamine to the mobile phase.

    • Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity (increasing the proportion of ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether while stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

Purification Workflow

PurificationWorkflow Crude Crude 3-(Methylsulfonyl)propan-1-amine hydrochloride Purity_Check Purity Assessment (TLC/HPLC) Crude->Purity_Check Decision High Purity? Purity_Check->Decision Recrystallization Recrystallization (Protocol 1) Decision->Recrystallization Yes Column_Chromatography Column Chromatography (as free amine) (Protocol 2) Decision->Column_Chromatography No Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A workflow diagram for the purification of this compound.

Troubleshooting Crystallization Issues

CrystallizationTroubleshooting Start Product is an oil/ does not crystallize Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity High_Impurity High Impurity Level Check_Purity->High_Impurity Purify_Further Purify by Column Chromatography High_Impurity->Purify_Further Yes Check_Solvent Check for Residual Solvent High_Impurity->Check_Solvent No Purify_Further->Start Re-attempt Crystallization Dry_Vacuum Dry under High Vacuum Check_Solvent->Dry_Vacuum Change_Solvent Change Recrystallization Solvent System Check_Solvent->Change_Solvent No Residual Solvent Dry_Vacuum->Start Re-attempt Crystallization

Caption: A troubleshooting guide for crystallization problems.

References

Troubleshooting low yield in amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during the synthesis of amine hydrochloride salts, specifically focusing on resolving problems related to low product yield.

Troubleshooting Guides

This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiment.

Question 1: My reaction has gone to completion, but I'm getting a very low yield after precipitation and isolation. What are the likely causes?

Answer:

Low yield after the reaction phase often points to issues in the workup and product isolation steps. The physical properties of amine hydrochloride salts can make their isolation challenging. Here are the primary areas to investigate:

  • Incomplete Precipitation: The most common issue is that the product remains dissolved in the solvent.

    • Solvent/Antisolvent System: The choice of solvent for dissolving the free amine and the antisolvent used to precipitate the salt is critical. A common method is to dissolve the free amine in a solvent like diethyl ether, ethyl acetate, or isopropanol and then add a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) to cause precipitation.[1] If precipitation is weak, the product may be too soluble in the chosen system. Experiment with different solvent combinations.[2]

    • Temperature: Cooling the solution after adding HCl can significantly increase the yield of the precipitated salt.[3] Ensure the solution is sufficiently cooled, for instance, in an ice bath, to maximize crystal formation.

    • Concentration: If the solution is too dilute, the product may not precipitate effectively. You may need to concentrate the solution before or after adding the HCl solution.

  • Product Loss During Washing: The precipitated salt must be washed to remove impurities, but using the wrong washing solvent can redissolve the product.

    • Washing Solvent: Always wash the crystals with a small amount of cold antisolvent (e.g., cold diethyl ether).[4] Using a solvent in which the salt has even moderate solubility, or using a warm solvent, will lead to significant product loss.

  • Aqueous Workup Issues: If your workup involves an aqueous phase, be aware that many amine hydrochloride salts are water-soluble.[4]

    • If you are performing an acid-base extraction to purify your amine, ensure the pH is sufficiently high (>9) during the basification step to fully convert the salt back to the free amine for extraction into the organic layer.[5]

    • Multiple extractions with an organic solvent are often necessary to recover all the free amine from the aqueous layer.[6]

  • Hygroscopic Product: Some amine salts readily absorb moisture from the air, which can make them difficult to handle and weigh accurately. Drying the product under vacuum is a satisfactory method to remove residual moisture and solvent.[7]

Question 2: My reaction is not proceeding to completion, resulting in a low yield of the free amine before salt formation. What reaction parameters should I optimize?

Answer:

A low yield before the salt formation step indicates that the initial reaction forming the amine is inefficient. Key parameters to investigate include:

  • Reagent Quality and Purity:

    • Moisture Sensitivity: Many reagents used in amine synthesis are sensitive to moisture. For instance, sulfonyl chlorides or thionyl chloride can hydrolyze in the presence of water, rendering them inactive.[4][6] Always use anhydrous (dry) solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Purity of Starting Materials: Impurities in the starting amine or electrophile can lead to unwanted side reactions that consume reagents and lower the yield.[6] Verify the purity of your starting materials before beginning the reaction.[8]

  • Reaction Conditions:

    • Temperature Control: Many amine syntheses are exothermic. It's often necessary to add reagents slowly at a low temperature (e.g., 0 °C) to control the initial reaction rate and then warm the mixture to room temperature or heat it to drive the reaction to completion.[6] Uncontrolled high temperatures can lead to the formation of degradation products or byproducts.[4]

    • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6][9]

  • Stoichiometry and Base:

    • Reagent Ratio: The precise measurement of reactants is crucial. Sometimes, using a slight excess of the amine can help drive the reaction to completion.[6]

Question 3: I've isolated my product, but it's impure. How can I improve the purity without significant loss of yield?

Answer:

Purification is a balancing act between achieving high purity and maximizing yield. For amine hydrochloride salts, several methods can be effective.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solvent Selection: The key is to find a solvent system where the amine hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures. An ethanol-diethyl ether system is often effective.[4] Dissolve the crude salt in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allowing the solution to cool slowly promotes the formation of pure crystals.[4]

    • Avoiding Contamination: If starting from a crude reaction mixture containing inorganic salts (e.g., NaCl), these may co-precipitate. An initial workup or filtration might be necessary.

  • Acid-Base Extraction: This classic technique purifies the amine by moving it between aqueous and organic phases.

    • Dissolve the crude product (containing the free amine) in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer with a base like NaOH to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

    • Wash, dry, and evaporate the organic solvent to yield the purified free amine, which can then be converted to the hydrochloride salt.

  • Solvent Washing (Trituration): If the impurities are significantly more soluble in a particular solvent than your desired salt, you can wash the solid product with that solvent to remove the impurities. This is less effective than recrystallization but can be quicker and result in less product loss if the right solvent is chosen.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming an amine hydrochloride salt? A1: The formation of an amine hydrochloride salt is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine (a Lewis base) accepts a proton (H+) from hydrochloric acid (an acid).[11] This forms a positively charged ammonium ion and a negatively charged chloride ion, which together constitute the ionic salt.[11] This conversion from a covalent amine to an ionic salt dramatically changes its physical properties, such as solubility and melting point.[11]

Q2: Why convert an amine to its hydrochloride salt? A2: There are several advantages to converting an amine to its hydrochloride salt:

  • Purification & Isolation: Salts are often crystalline solids that are easier to handle and purify by recrystallization than the free amines, which can be oils or low-melting solids.[11]

  • Stability: Free amines can be susceptible to atmospheric oxidation, whereas their salt forms are generally more stable for long-term storage.

Q3: How does pH affect my amine and its salt? A3: The pH of the solution determines whether the amine exists predominantly as the free base (R-NH₂) or as its protonated conjugate acid (R-NH₃⁺). In acidic conditions (low pH), the equilibrium favors the protonated, water-soluble ammonium salt. As the pH increases (more basic), the equilibrium shifts, and the free base form, which is often less water-soluble and more soluble in organic solvents, predominates.

Q4: What analytical techniques are best for monitoring my reaction and assessing product purity? A4: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate, quantitative assessment of both reaction conversion and the purity of the final product.[9][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass analysis, making it invaluable for identifying the product, byproducts, and impurities.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural confirmation of the final product and for identifying process-related impurities.[9]

Data Presentation

To systematically optimize your synthesis, record your experimental results in tables. This allows for clear comparison of how different variables affect the final yield.

Table 1: Optimization of Reaction Conditions

EntrySolventTemperature (°C)Reaction Time (h)Equivalents of HClCrude Yield (%)
1Dichloromethane0 → 2541.1
2Diethyl Ether0 → 2541.1
3Isopropanol2521.1
4Dichloromethane2581.1
5Dichloromethane2541.5

Table 2: Screening of Solvent Systems for Precipitation/Recrystallization

EntryDissolution SolventAntisolvent / Precipitation AgentTemperature (°C)Isolated Yield (%)Purity (by HPLC)
1IsopropanolDiethyl Ether0
2EthanolDiethyl Ether0
3MethanolDiethyl Ether0
4Diethyl EtherHCl in Dioxane0
5Ethyl AcetateHCl in Diethyl Ether0

Experimental Protocols

Protocol 1: General Procedure for Amine Hydrochloride Salt Formation and Precipitation

  • Dissolve the purified free amine (1.0 equivalent) in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). The volume should be minimal to ensure the final solution is concentrated.

  • Cool the solution in an ice bath (0 °C) with stirring.

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) (1.1 equivalents) dropwise to the cooled amine solution.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[4]

  • Dry the purified amine hydrochloride salt under high vacuum to remove residual solvents.

Protocol 2: Purification by Recrystallization

  • Place the crude amine hydrochloride salt in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid. Gentle heating may be required.

  • Once fully dissolved, slowly add an antisolvent (e.g., diethyl ether) dropwise until the solution becomes persistently turbid (cloudy).[4]

  • Allow the flask to cool slowly to room temperature. Crystal formation should occur during this time.

  • Once at room temperature, place the flask in a refrigerator or ice bath to maximize the crystallization and yield.[4]

  • Collect the pure crystals by vacuum filtration, wash with a small volume of cold antisolvent, and dry under vacuum.

Visualizations

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// Reaction Path reaction_no [label="Incomplete Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_purity [label="Check Reagent Purity\n(anhydrous solvents, fresh reagents)", shape=box, fillcolor="#FFFFFF"]; reaction_conditions [label="Optimize Conditions\n(Temperature, Time, Stoichiometry)", shape=box, fillcolor="#FFFFFF"];

// Workup Path reaction_yes [label="Reaction is Complete.\nIssue is in Workup/Isolation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="Check Precipitation\n(Solvent/Antisolvent, Temp, Concentration)", shape=box, fillcolor="#FFFFFF"]; washing [label="Check Washing Step\n(Use cold antisolvent)", shape=box, fillcolor="#FFFFFF"]; extraction [label="Review Acid-Base Extraction\n(Check pH, multiple extractions)", shape=box, fillcolor="#FFFFFF"];

// Endpoints end_reaction [label="Improve Reaction\nConversion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_workup [label="Improve Product\nRecovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reaction; check_reaction -> reaction_no [label=" No"]; check_reaction -> reaction_yes [label=" Yes"];

reaction_no -> reagent_purity -> reaction_conditions -> end_reaction;

reaction_yes -> precipitation -> washing -> extraction -> end_workup; } dot Caption: Troubleshooting workflow for low yield in amine HCl synthesis.

Purification_Workflow

References

Technical Support Center: 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 3-(Methylsulfonyl)propan-1-amine hydrochloride, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure, which contains a primary amine and a methylsulfonyl group, this compound is susceptible to degradation through several pathways, including oxidation and nucleophilic substitution. Under oxidative stress, the primary amine can be oxidized. The sulfonyl group is generally stable but the C-S bond can be cleaved under harsh conditions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure stability, it is recommended to store the compound in a cool, dry place, protected from light and moisture. An inert atmosphere may also be beneficial for long-term storage.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization.

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions.

  • Impurities: The initial material may contain impurities.

  • Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks.

  • Sample Matrix Effects: Components of your sample matrix may interfere with the analysis.

Q5: My experiment involves dissolving the compound in a basic solution, and I'm seeing rapid degradation. Why is this happening?

A5: While the hydrochloride salt is acidic, neutralizing it to a free amine in a basic solution can make the amine group more susceptible to oxidative degradation, especially if oxygen is present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of Compound Potency Over Time Degradation due to improper storage (exposure to light, heat, or moisture).Store the compound in a tightly sealed container in a cool, dark, and dry place. Consider storage under an inert atmosphere.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and develop a stability-indicating method.
Inconsistent Experimental Results Variability in sample handling and preparation leading to different levels of degradation.Standardize all experimental procedures, including solvent preparation, sample dissolution time, and analysis time. Prepare solutions fresh for each experiment.
Precipitation of the Compound from Solution Poor solubility in the chosen solvent or pH changes affecting solubility.Verify the solubility of the compound in your chosen solvent system. Ensure the pH of the solution is maintained within a range where the compound is soluble.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a compound. Below are general protocols for subjecting this compound to various stress conditions.

Acidic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Basic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor over time.

  • Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration.

  • Stress Condition: Add an appropriate volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature and monitor over time.

  • Analysis: Analyze the sample using a validated stability-indicating analytical method.

Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration. Also, expose the solid compound to light.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Control: Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze the samples at various time points using a validated analytical method.

Quantitative Data Summary

The following tables are examples of how to present quantitative data from forced degradation studies. The actual data needs to be generated experimentally.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl (60°C, 24h)User-generated dataUser-generated dataUser-generated data
0.1 M NaOH (60°C, 24h)User-generated dataUser-generated dataUser-generated data
3% H₂O₂ (RT, 24h)User-generated dataUser-generated dataUser-generated data
Photolytic (Solid)User-generated dataUser-generated dataUser-generated data
Photolytic (Solution)User-generated dataUser-generated dataUser-generated data

Table 2: Purity Profile of Degradation Samples

Stress Condition Retention Time (min) Peak Area % Proposed Structure
Parent Compound User-generated dataUser-generated data3-(Methylsulfonyl)propan-1-amine
Acidic Degradation User-generated dataUser-generated dataUser-identified structure
Basic Degradation User-generated dataUser-generated dataUser-identified structure
Oxidative Degradation User-generated dataUser-generated dataUser-identified structure

Visualizations

Hypothetical_Degradation_Pathways parent 3-(Methylsulfonyl)propan-1-amine C₄H₁₁NO₂S oxidative_stress Oxidative Stress (e.g., H₂O₂) parent->oxidative_stress hydrolytic_stress Hydrolytic Stress (Acid/Base) parent->hydrolytic_stress oxidation_product Potential Oxidation Products (e.g., N-oxide, Aldehyde) oxidative_stress->oxidation_product hydrolysis_product Potential Hydrolysis Products (C-S Cleavage) hydrolytic_stress->hydrolysis_product

Caption: Hypothetical degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic (e.g., 0.1M HCl, 60°C) analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Basic (e.g., 0.1M NaOH, 60°C) base->analysis oxidative Oxidative (e.g., 3% H₂O₂) oxidative->analysis photolytic Photolytic (UV/Vis Light) photolytic->analysis start Prepare Stock Solution of 3-(Methylsulfonyl)propan-1-amine HCl start->acid start->base start->oxidative start->photolytic characterization Characterize Degradants (e.g., LC-MS, NMR) analysis->characterization

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic issue Unexpected Experimental Outcome (e.g., low yield, extra peaks) check_storage Review Storage Conditions (Light, Temp, Moisture) issue->check_storage Stability Issue? check_purity Verify Purity of Starting Material issue->check_purity Impurity Issue? check_procedure Examine Experimental Protocol (Solvents, pH, Temp) issue->check_procedure Procedural Issue? solution Implement Corrective Actions: - Optimize Storage - Purify Material - Refine Protocol check_storage->solution check_purity->solution check_procedure->solution

Caption: Logical flow for troubleshooting unexpected experimental results.

Technical Support Center: Column Chromatography of 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 3-(Methylsulfonyl)propan-1-amine hydrochloride by column chromatography.

Experimental Protocols: Flash Column Chromatography

Due to the basic nature of the amine functional group in this compound, which can lead to poor separation and tailing on standard silica gel, modifications to the stationary or mobile phase are often necessary.[1][2]

Stationary Phase Selection:

  • Option A: Triethylamine-Treated Silica Gel: To neutralize the acidic sites on silica gel that can cause irreversible adsorption and peak tailing of the amine, it is recommended to use silica gel treated with triethylamine.[2] Prepare a slurry of silica gel in the chosen mobile phase and add 1-2% triethylamine (v/v).[2]

  • Option B: Amine-Functionalized Silica: This stationary phase provides a much more conducive environment for the purification of organic amines and can often allow for the use of less polar solvent systems like hexane and ethyl acetate.[1]

Mobile Phase Selection:

The choice of eluent is critical for a successful separation. For polar compounds like this compound, a polar solvent system is required.

Mobile Phase SystemCompositionApplication Notes
Dichloromethane/Methanol with TriethylamineGradient of 0-20% Methanol in Dichloromethane with 1-3% TriethylamineThe addition of a competing amine like triethylamine to the mobile phase helps to neutralize the acidic silanols on the silica surface.[1][3]
Dichloromethane/Methanol with Ammonium Hydroxide1-10% of a 10% ammonium hydroxide in methanol stock solution, used in dichloromethaneThis system can be effective for very polar compounds that do not move from the baseline with other solvents.[4]
Ethyl Acetate/HexaneGradient elutionWhile typically used for less polar compounds, this system may be viable with an amine-functionalized stationary phase.[5]

Sample Preparation and Loading:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the initial mobile phase solvent (e.g., dichloromethane).

  • Dry Loading (Recommended): For samples that are not readily soluble, create a slurry of the crude product with a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and load this onto the top of the column.[3]

Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the column chromatography of this compound.

Question: My compound is streaking or tailing on the TLC plate and the column. What can I do?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silica.[1]

  • Solution 1: Add a Basic Modifier. Incorporate a competing base, such as triethylamine (1-3%) or ammonium hydroxide, into your mobile phase to neutralize the acidic sites on the silica gel.[1][3]

  • Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase like alumina or an amine-functionalized silica gel.[1][4]

Question: My compound is not eluting from the column, even with a high percentage of methanol.

Answer: This could be due to several factors, including strong interaction with the stationary phase or compound degradation.

  • Solution 1: Check Compound Stability. First, verify that your compound is stable on silica gel. This can be done using a 2D TLC plate.[4] Spot your compound, run the TLC in one direction, let it dry, and then run it again in the perpendicular direction. If a new spot appears, your compound is likely degrading on the silica.

  • Solution 2: Increase Mobile Phase Polarity Further. If stability is not an issue, a more aggressive solvent system may be needed. Consider using a mobile phase containing ammonium hydroxide.[4]

  • Solution 3: Consider Reversed-Phase Chromatography. For highly polar and ionizable compounds, reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water (potentially with a pH modifier) can be a good alternative.[1][6]

Question: I am seeing multiple spots on the TLC of my collected fractions, indicating poor separation.

Answer: Poor separation can result from several issues, including improper solvent selection or column packing.

  • Solution 1: Optimize Your Solvent System. The goal is to maximize the selectivity, which is the separation between your desired compound and impurities.[1] Spend time developing an optimal solvent system using TLC before running the column.

  • Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[3]

  • Solution 3: Ensure Proper Column Packing. A poorly packed column will lead to channeling and inefficient separation. Ensure your silica gel is packed uniformly.

Question: My compound seems to be decomposing on the column. How can I purify it?

Answer: If your compound is not stable on silica gel, you must change your purification strategy.

  • Solution 1: Deactivate the Silica Gel. Flush the packed column with a solvent system containing 1-3% triethylamine before loading your compound. This should deactivate the acidic sites.[3]

  • Solution 2: Use an Alternative Stationary Phase. Florisil or alumina are less acidic alternatives to silica gel.[4]

  • Solution 3: Consider Other Purification Methods. If chromatography is not viable, explore other techniques such as recrystallization or distillation.

Experimental Workflow Diagram

ColumnChromatographyWorkflow Column Chromatography Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_troubleshooting Troubleshooting TLC TLC Analysis & Solvent System Optimization Slurry Prepare Silica Gel Slurry (with or without TEA) TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Load Sample (Dry or Wet) Equilibrate->Load Elute Elute with Gradient Solvent System Load->Elute Collect Collect Fractions Elute->Collect Tailing Tailing? Elute->Tailing NoElution No Elution? Elute->NoElution Monitor Monitor Fractions by TLC Collect->Monitor PoorSep Poor Separation? Collect->PoorSep Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling hygroscopic amine hydrochloride salts in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are hygroscopic amine hydrochloride salts, and why do they require special handling?

A1: Hygroscopic amine hydrochloride salts are crystalline solids that readily absorb moisture from the atmosphere.[1][2][3] This property can lead to a variety of experimental issues, including inaccurate weighing, clumping of the material, changes in chemical reactivity, and potential degradation of the compound.[2] Proper handling techniques are crucial to ensure the integrity of the material and the accuracy and reproducibility of experimental results.

Q2: How should I store my hygroscopic amine hydrochloride salt upon receiving it?

A2: Proper storage is the first line of defense against moisture absorption. Upon receipt, ensure the container is tightly sealed. For long-term storage, place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[4] For highly sensitive compounds, storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is recommended.[5][6]

Q3: My salt has become clumpy and difficult to handle. What should I do?

A3: Clumping is a clear indication of moisture absorption.[2] Before use, the salt must be dried. Depending on the thermal stability of your compound, you can dry it in a vacuum oven at a suitable temperature or in a vacuum desiccator.[7] For compounds that are sensitive to heat, drying under a high vacuum at room temperature for an extended period is a safer option.

Q4: I'm getting inconsistent results in my reaction. Could the hygroscopic nature of my amine hydrochloride salt be the cause?

A4: Yes, absolutely. Absorbed water can act as an unwanted reagent, a catalyst, or a reaction inhibitor, leading to inconsistent yields, side product formation, or complete reaction failure. Ensuring your salt is anhydrous before use is critical for reproducibility.

Q5: What is the best way to weigh a hygroscopic amine hydrochloride salt accurately?

A5: Accurate weighing of hygroscopic substances requires minimizing their exposure to the atmosphere. The preferred method is "weighing by difference," where the capped storage vial is weighed before and after transferring the reagent.[8] This entire process should ideally be performed in a glove box or a glove bag.[9][10] If a controlled atmosphere is unavailable, work quickly and cap the vial between transfers. Using a weighing boat is not recommended as the material will rapidly gain weight on the balance.

Troubleshooting Guide

Problem Possible Cause Solution
Inaccurate Mass Measurement The salt is absorbing atmospheric moisture during weighing.Use the "weighing by difference" technique.[8] Perform weighing inside a glove box or glove bag for best results.
Poor Solubility in Aprotic Solvents Absorbed water is present in the salt, reducing its solubility in non-polar organic solvents.Dry the salt thoroughly under a vacuum before use.[7] Ensure the solvent used is also anhydrous.
Low or No Reaction Yield Water from the hygroscopic salt is quenching a moisture-sensitive reagent (e.g., organometallics, hydrides).Rigorously dry the amine salt and all other reagents and solvents.[11] Set up the reaction under an inert atmosphere (e.g., using a Schlenk line).[5][12]
Formation of Gummy or Oily Product The amine hydrochloride salt was not completely dry, leading to incomplete reaction or side reactions.Purify the product. In the future, ensure the starting salt is properly dried. Consider azeotropic removal of water if applicable.[13]
Difficulty in Achieving a Dry Final Product The isolated product is also hygroscopic and is absorbing moisture during workup and isolation.Isolate the product under an inert atmosphere.[6] Use dry solvents for washing and consider drying the final product under a high vacuum.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Amine Hydrochloride Salt by Difference

Objective: To accurately weigh a specific mass of a hygroscopic salt while minimizing moisture absorption.

Materials:

  • Hygroscopic amine hydrochloride salt in a sealed vial

  • Spatula

  • Reaction flask with a septum

  • Analytical balance

  • Glove box or glove bag (recommended)

Procedure:

  • Place the sealed vial containing the hygroscopic salt and your spatula into the antechamber of a glove box and evacuate and refill with inert gas for at least three cycles.

  • Bring the vial and spatula inside the glove box.

  • Place the sealed vial on the analytical balance and record the initial mass (m1).

  • Carefully remove the cap and, using the spatula, quickly transfer an approximate amount of the salt into the reaction flask.

  • Immediately reseal the original vial.

  • Place the sealed vial back on the analytical balance and record the final mass (m2).

  • The mass of the transferred salt is the difference between the initial and final masses (mass transferred = m1 - m2).

  • Seal the reaction flask before removing it from the glove box.

Protocol 2: Drying a Hygroscopic Amine Hydrochloride Salt

Objective: To remove absorbed atmospheric water from a hygroscopic salt.

Materials:

  • Hygroscopic amine hydrochloride salt

  • Schlenk flask or a round-bottom flask

  • Vacuum pump

  • Heating mantle (optional, for thermally stable compounds)

  • Desiccator

Procedure:

  • Place the hygroscopic salt in a Schlenk flask.

  • Connect the flask to a vacuum line.

  • Slowly apply a vacuum to avoid creating a fine powder that can be pulled into the vacuum line.

  • Once a high vacuum is achieved, continue to evacuate for several hours (or overnight) at room temperature.

  • For thermally stable salts, the flask can be gently heated to facilitate the removal of water. Consult the material's properties for the appropriate temperature.

  • After drying, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • The dried salt should be used immediately or stored in a desiccator or glove box.[11]

Visualizations

Workflow for Handling a Newly Received Hygroscopic Salt```dot

Troubleshooting Logic for a Failed Moisture-Sensitive Reaction

G A Reaction Failure (Low/No Yield) B Was Amine Salt Dried? A->B C Were Solvents Anhydrous? B->C Yes E Dry Salt and Repeat B->E No D Was Reaction Under Inert Atmosphere? C->D Yes F Use Freshly Dried Solvents C->F No G Improve Inert Atmosphere Technique D->G No H Investigate Other Reaction Parameters D->H Yes

Caption: Troubleshooting pathway for moisture-sensitive reactions.

References

Technical Support Center: Synthesis of Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sulfonyl-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of these important molecules.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of sulfonyl-containing compounds.

Issue 1: Low Yield in Sulfonyl Chloride Synthesis

Symptoms: The overall yield of the desired sulfonyl chloride is significantly lower than anticipated.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or gradually increasing the temperature.[1]Drive the reaction to completion, thereby increasing the yield of the sulfonyl chloride.
Hydrolysis of Sulfonyl Chloride Minimize contact with water during the reaction and workup. Ensure all glassware is thoroughly dried. If an aqueous workup is necessary, perform it quickly at low temperatures.[1][2]Reduce the degradation of the sulfonyl chloride to the corresponding sulfonic acid, preserving the product.
Formation of Diaryl Sulfone Byproduct Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid). The aromatic compound should be added to the chlorosulfonating agent, not the other way around, to maintain an excess of the acid throughout the reaction.[1]Minimize the formation of the diaryl sulfone byproduct, thus increasing the yield of the desired sulfonyl chloride.
Product Loss During Workup If performing a liquid-liquid extraction, use a sufficient volume of an appropriate organic solvent and perform multiple extractions to ensure complete removal of the product from the aqueous phase. If emulsions form, add brine to break them.[1]Maximize the recovery of the sulfonyl chloride from the workup procedure.
Decomposition During Purification For liquid sulfonyl chlorides, use distillation under reduced pressure. For solids, recrystallization from a non-polar, anhydrous solvent is effective. In some cases, the crude product can be used directly in the next step to avoid purification-related yield loss.[1][2]Purify the sulfonyl chloride without significant decomposition, leading to a higher isolated yield.
Issue 2: Formation of Di-sulfonylation Product in Sulfonamide Synthesis

Symptoms: Significant formation of the di-sulfonylated byproduct (R-N(SO₂R')₂) when reacting a primary amine with a sulfonyl chloride.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Incorrect Stoichiometry Carefully control the molar ratio of the amine to the sulfonylating agent. Using a slight excess of the amine can sometimes favor mono-sulfonylation.Reduce the opportunity for the mono-sulfonamide to react with a second equivalent of the sulfonyl chloride.
Strong Base Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine. This will neutralize the HCl byproduct without significantly deprotonating the mono-sulfonamide.[2]Decrease the rate of formation of the nucleophilic sulfonamide anion, thus inhibiting the second sulfonylation step.
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C or below), especially during the addition of the sulfonyl chloride. Allow the reaction to warm to room temperature slowly after the addition is complete.[2]Slow down the rate of the undesired di-sulfonylation reaction, which is often more sensitive to temperature than the desired mono-sulfonylation.
Rapid Addition of Sulfonyl Chloride Add the sulfonyl chloride solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes).[2]Maintain a low concentration of the sulfonyl chloride in the reaction mixture, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing sulfonamides?

A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][4] Other methods include the synthesis from sulfonic acids or their salts, oxidative conversion of thiols, and transition metal-catalyzed cross-coupling reactions.[5][6]

Q2: My sulfonyl chloride is unstable. What are my options?

A2: Sulfonyl chlorides are known to be sensitive to moisture and can decompose.[1][7] If instability is a major issue, consider converting the sulfonyl chloride to the corresponding sulfonyl fluoride. Sulfonyl fluorides are generally more stable and less prone to hydrolysis under physiological conditions.[8][9] Alternatively, in situ generation of the sulfonyl chloride followed by immediate reaction with the amine can be a viable strategy.[5]

Q3: I am having trouble purifying my sulfonyl-containing compound. What are some general tips?

A3: For sulfonyl chlorides, which are susceptible to hydrolysis, it is crucial to use anhydrous conditions during purification.[1][2] Distillation under reduced pressure is common for liquids, while recrystallization from non-polar, anhydrous solvents is used for solids.[1] For sulfonamides, flash column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes are effective purification methods.[3]

Q4: What are the key safety precautions when working with sulfonyl azides?

A4: Sulfonyl azides are potentially explosive and should be handled with extreme care.[10] All reactions involving sulfonyl azides should be carried out behind a blast shield, and plastic spatulas are recommended for handling the solid material.[10] It is also important to be aware that some reagents used in their synthesis, such as chlorosulfonyl azide, are highly explosive and difficult to handle.[11]

Q5: Can I synthesize sulfonyl fluorides directly from sulfonic acids?

A5: Yes, recent methodologies allow for the direct conversion of sulfonic acids and their salts to sulfonyl fluorides under mild conditions.[12] One strategy involves the use of thionyl fluoride for the deoxyfluorination of sulfonate salts.[12] Another approach uses reagents like Xtalfluor-E®.[12] These methods avoid the need for the often harsh conditions required to first form a sulfonyl chloride.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides

This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.[3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_amine Dissolve Amine (1.1 eq) in Anhydrous DCM prep_base Cool to 0°C and Add Base (1.5 eq) prep_amine->prep_base add_sulfonyl_chloride Dropwise Addition of Sulfonyl Chloride at 0°C prep_base->add_sulfonyl_chloride prep_sulfonyl_chloride Dissolve Sulfonyl Chloride (1.0 eq) in Anhydrous DCM prep_sulfonyl_chloride->add_sulfonyl_chloride stir_reaction Warm to RT and Stir (6-18h) add_sulfonyl_chloride->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc dilute Dilute with DCM monitor_tlc->dilute wash Sequential Washes: 1M HCl, H2O, NaHCO3, Brine dilute->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify final_product final_product purify->final_product Pure Sulfonamide

Caption: Workflow for a typical sulfonamide synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Sulfonyl Chloride incomplete_rxn Incomplete Reaction start->incomplete_rxn hydrolysis Product Hydrolysis start->hydrolysis side_reaction Side Reactions (e.g., Diaryl Sulfone) start->side_reaction workup_loss Loss During Workup start->workup_loss extend_time Extend Reaction Time or Increase Temp incomplete_rxn->extend_time anhydrous Use Anhydrous Conditions hydrolysis->anhydrous stoichiometry Adjust Stoichiometry (Excess Chlorosulfonating Agent) side_reaction->stoichiometry optimize_workup Optimize Extraction workup_loss->optimize_workup end Successful Synthesis extend_time->end Improved Yield anhydrous->end Improved Yield stoichiometry->end Improved Yield optimize_workup->end Improved Yield

Caption: Troubleshooting logic for low sulfonyl chloride yield.

References

Validation & Comparative

Comparative Analysis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonyl, Sulfinyl, and Thioether Propan-1-amine Analogs

This guide provides a comparative overview of 3-(Methylsulfonyl)propan-1-amine hydrochloride and its structural analogs, focusing on their potential biological activities and providing a framework for their evaluation. Due to a lack of direct comparative studies in publicly available literature, this guide synthesizes information on related compounds and outlines detailed experimental protocols for key assays to enable researchers to conduct their own comparative analyses. The primary focus is on the potential interactions of these compounds with GABA receptors and monoamine transporters, as suggested by the activities of structurally similar molecules.

Structural Analogs of Interest

The core structure under consideration is a propan-1-amine backbone with a sulfur-containing functional group at the 3-position. The key analogs for comparison are:

  • This compound: The parent compound featuring a sulfonyl group (-SO₂-).

  • 3-(Methylsulfinyl)propan-1-amine: An analog with the sulfur in a lower oxidation state, a sulfinyl group (-SO-).

  • 3-(Methylthio)propan-1-amine: An analog with sulfur in its lowest oxidation state in this series, a thioether group (-S-).

Postulated Biological Activity and Rationale

While direct pharmacological data for this compound is scarce, the structural similarity of these analogs to known neuromodulators suggests potential activity at key central nervous system targets. Notably, 3-aminopropanesulphonic acid is a known GABA receptor agonist, and other propan-1-amine derivatives have been shown to interact with monoamine transporters. Therefore, a key area of investigation for these analogs is their potential to modulate GABAergic and monoaminergic systems.

Comparative Performance Data (Hypothetical)

As no direct comparative experimental data was found in the literature, the following table is a template that researchers can use to summarize their findings from the experimental protocols outlined below. This table is for illustrative purposes and does not contain real data.

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)% Inhibition / Activation at [X] nM
This compoundGABA A ReceptorRadioligand Binding--
GABA B ReceptorRadioligand Binding--
Dopamine Transporter (DAT)Uptake Inhibition--
Serotonin Transporter (SERT)Uptake Inhibition--
Norepinephrine Transporter (NET)Uptake Inhibition--
3-(Methylsulfinyl)propan-1-amineGABA A ReceptorRadioligand Binding--
GABA B ReceptorRadioligand Binding--
Dopamine Transporter (DAT)Uptake Inhibition--
Serotonin Transporter (SERT)Uptake Inhibition--
Norepinephrine Transporter (NET)Uptake Inhibition--
3-(Methylthio)propan-1-amineGABA A ReceptorRadioligand Binding--
GABA B ReceptorRadioligand Binding--
Dopamine Transporter (DAT)Uptake Inhibition--
Serotonin Transporter (SERT)Uptake Inhibition--
Norepinephrine Transporter (NET)Uptake Inhibition--

Detailed Experimental Protocols

To facilitate the comparative analysis of these structural analogs, the following are detailed protocols for key in vitro assays.

GABA Receptor Radioligand Binding Assays

These assays determine the affinity of the test compounds for GABA receptors.

a) GABAA Receptor Binding Assay [1][2]

  • Objective: To determine the binding affinity of the test compounds to the GABAA receptor.

  • Materials:

    • Rat brain cortex tissue

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [³H]-Muscimol (a GABAA agonist)

    • Non-specific binding control: 10 µM GABA

    • Test compounds

    • Scintillation fluid

  • Procedure:

    • Membrane Preparation:

      • Homogenize rat brain cortex in 20 volumes of ice-cold homogenization buffer.

      • Centrifuge at 1,000 x g for 10 minutes at 4°C.

      • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

      • Resuspend the pellet in binding buffer and repeat the centrifugation. This wash step is repeated twice.

      • The final pellet is resuspended in binding buffer.

    • Binding Assay:

      • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

      • For total binding, add [³H]-Muscimol (final concentration of 5 nM).

      • For non-specific binding, add [³H]-Muscimol and 10 µM GABA.

      • For competition assay, add [³H]-Muscimol and varying concentrations of the test compound.

      • Incubate at 4°C for 45 minutes.

    • Termination and Counting:

      • Terminate the reaction by rapid filtration over glass fiber filters.

      • Wash the filters with ice-cold binding buffer.

      • Place filters in scintillation vials with scintillation fluid and count radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ values for the test compounds using non-linear regression analysis.

b) GABAB Receptor Binding Assay [1]

  • Objective: To determine the binding affinity of the test compounds to the GABAB receptor.

  • Materials:

    • Rat brain membranes

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

    • Radioligand: [³H]-GABA

    • Non-specific binding control: 100 µM Baclofen (a GABAB agonist)

    • Test compounds

  • Procedure:

    • Membrane Preparation:

      • Prepare rat brain membranes as described for the GABAA assay, with a final wash and resuspension in the GABAB assay buffer.

    • Binding Assay:

      • Incubate membranes with [³H]-GABA and varying concentrations of the test compound.

      • Non-specific binding is determined in the presence of 100 µM baclofen.

    • Termination and Counting:

      • Follow the same procedure as for the GABAA assay.

  • Data Analysis:

    • Calculate specific binding and determine IC₅₀ values as described above.

Monoamine Transporter Uptake Inhibition Assays

These assays measure the ability of the test compounds to inhibit the reuptake of monoamines by their respective transporters.

a) General Protocol for DAT, SERT, and NET Uptake Inhibition [3]

  • Objective: To determine the potency of the test compounds in inhibiting dopamine, serotonin, and norepinephrine uptake.

  • Materials:

    • HEK293 cells stably expressing human DAT, SERT, or NET.

    • Krebs-HEPES buffer (KHB): 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.

    • Radiolabeled substrates: [³H]-Dopamine for DAT, [³H]-Serotonin for SERT, [³H]-Norepinephrine for NET.

    • Non-specific uptake inhibitors: 10 µM mazindol for DAT, 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET.

    • Test compounds.

  • Procedure:

    • Cell Culture:

      • Culture HEK293 cells expressing the respective transporter in appropriate media.

    • Uptake Assay:

      • Plate the cells in a 96-well plate.

      • Wash the cells with KHB.

      • Pre-incubate the cells with varying concentrations of the test compound or the non-specific inhibitor for 10 minutes.

      • Initiate the uptake by adding the respective [³H]-substrate.

      • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Termination and Counting:

      • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

      • Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of specific uptake (total uptake minus non-specific uptake) at each concentration of the test compound.

    • Determine the IC₅₀ values using non-linear regression.

Visualizations

To aid in understanding the experimental workflows and potential signaling pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Brain Tissue / Transfected Cells membranes Membrane Preparation / Cell Culture tissue->membranes incubation Incubation with Radioligand & Test Compound membranes->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 Determination counting->analysis

Caption: General workflow for radioligand binding and uptake inhibition assays.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, NET) vesicle Vesicular Monoamine Transporter (VMAT) monoamine Monoamine vesicle->monoamine Release monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding analog Propanamine Analog analog->transporter Inhibition

Caption: Postulated mechanism of action at the monoaminergic synapse.

This guide serves as a starting point for the systematic evaluation of this compound and its structural analogs. The provided protocols and frameworks are intended to enable researchers to generate the necessary data for a robust comparative analysis.

References

Efficacy Showdown: A Comparative Analysis of Novel Sulfonamide-Containing Propanamide Derivatives as Potent Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of a series of novel sulfonamide-containing propanamide derivatives reveals significant potential for the development of potent analgesic agents. This guide provides a detailed comparison of the efficacy of these compounds, supported by experimental data, to aid researchers and drug development professionals in the pursuit of next-generation pain therapeutics. The derivatives, structurally related to 3-(Methylsulfonyl)propan-1-amine, demonstrate remarkable activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling pathways.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy of selected 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide derivatives, highlighting their potency as TRPV1 antagonists and their analgesic effects in a neuropathic pain model.[1][2]

Compound IDStructureTRPV1 Antagonism (Ki, nM)In Vivo Analgesic Efficacy (% MPE at 10 mpk)
8 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-(2-(dipropylamino)-4-(trifluoromethyl)benzyl)propanamide0.3Not Reported
16 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((4-(trifluoromethyl)piperidin-1-yl)methyl)benzyl)propanamide0.4Not Reported
19 2-(3-Fluoro-4-(methylsulfonamido)phenyl)-N-((4-(4-fluorobenzyl)piperidin-1-yl)methyl)benzyl)propanamide0.4Not Reported
43 Specific structure not detailed in abstract0.348
44S Specific structure not detailed in abstract0.357

MPE: Maximum Possible Effect. Data extracted from studies on benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vitro TRPV1 Antagonism Assay:

The antagonistic activity of the compounds against human TRPV1 (hTRPV1) was determined using a calcium influx assay in CHO cells stably expressing hTRPV1.

  • Cell Culture: CHO cells expressing hTRPV1 were cultured in Ham’s F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418.

  • Calcium Influx Measurement: Cells were seeded in 96-well plates and incubated overnight. The medium was replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37 °C.

  • Compound Application: Test compounds at various concentrations were added to the wells and incubated for 10 minutes.

  • TRPV1 Activation: Capsaicin (a known TRPV1 agonist) was added to the wells to a final concentration that elicits a submaximal response.

  • Data Acquisition: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the capsaicin-induced calcium influx by the test compounds was used to calculate the Ki values.

In Vivo Neuropathic Pain Model (Chung Model):

The analgesic efficacy of the compounds was evaluated in a rat model of neuropathic pain.

  • Animal Model: Neuropathic pain was induced in male Sprague-Dawley rats by tight ligation of the L5 and L6 spinal nerves.

  • Compound Administration: Fourteen days after surgery, the test compounds were administered orally (p.o.) at a dose of 10 mg/kg (10 mpk).

  • Behavioral Testing: The paw withdrawal threshold in response to a mechanical stimulus (von Frey filaments) was measured before and at various time points after compound administration.

  • Data Analysis: The analgesic effect was expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug threshold - Pre-drug threshold) / (Cutoff threshold - Pre-drug threshold)] x 100.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these derivatives is the antagonism of the TRPV1 receptor. The following diagrams illustrate the TRPV1 signaling pathway and the general experimental workflow for evaluating these compounds.

TRPV1_Signaling_Pathway cluster_stimuli Nociceptive Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist Derivative (Antagonist) Antagonist->TRPV1 Blockade

Caption: TRPV1 Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Propanamide Derivatives TRPV1_Assay TRPV1 Antagonism Assay (Calcium Influx) Synthesis->TRPV1_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis TRPV1_Assay->SAR_Analysis Pain_Model Neuropathic Pain Model (e.g., Chung Model) SAR_Analysis->Pain_Model Efficacy_Testing Analgesic Efficacy Testing (% MPE) Pain_Model->Efficacy_Testing Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General Experimental Workflow for Derivative Evaluation.

The presented data underscores the potential of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide derivatives as a promising class of TRPV1 antagonists for the treatment of neuropathic pain.[1][2] The excellent potency of compounds such as 43 and 44S in both in vitro and in vivo models warrants further investigation and optimization.[1][2] These findings provide a solid foundation for the rational design of novel analgesics with improved efficacy and safety profiles.

References

A Spectroscopic Guide to the Reduction of Camphor to Isoborneol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the starting material, camphor, and its reduction product, isoborneol. The reduction of the ketone functional group in camphor to a secondary alcohol in isoborneol is a foundational reaction in organic synthesis. Spectroscopic analysis is crucial for confirming the transformation by identifying the changes in functional groups and overall molecular structure. This document is intended for researchers, scientists, and drug development professionals to illustrate how techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are used to monitor and verify this chemical reaction.

Reaction Overview: Reduction of a Ketone to a Secondary Alcohol

The conversion of camphor to isoborneol is a stereoselective reduction reaction. Sodium borohydride (NaBH₄), a mild reducing agent, is typically used to deliver a hydride ion (H⁻) to the carbonyl carbon of camphor.[1][2] The steric hindrance from the gem-dimethyl bridge in the camphor molecule directs the nucleophilic attack of the hydride to the less hindered endo face, resulting in the formation of the exo alcohol, isoborneol, as the major product.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent spectroscopic analyses are provided below.

1. Synthesis: Reduction of Camphor with Sodium Borohydride [4][5]

  • Dissolution : Dissolve 1.0 g of camphor in 5 mL of methanol in a 25 mL round-bottom flask with gentle swirling.

  • Reduction : Cautiously add 0.12 g of sodium borohydride (NaBH₄) to the solution in small portions over 5 minutes.

  • Reflux : Attach an air condenser and gently heat the mixture to reflux for 2-5 minutes.[5]

  • Quenching : After allowing the mixture to cool to room temperature, carefully add 7 mL of ice-cold water. A white precipitate of isoborneol will form.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.

  • Purification : Dissolve the crude solid in a minimal amount of diethyl ether or dichloromethane, dry the solution over anhydrous sodium sulfate (Na₂SO₄), and decant the solution into a pre-weighed flask.

  • Solvent Removal : Evaporate the solvent using a rotary evaporator or a gentle stream of air in a fume hood to yield the purified isoborneol product.

2. Spectroscopic Analysis Protocols

  • Infrared (IR) Spectroscopy [6][7]

    • Background Collection : Ensure the sample stage of the FT-IR spectrometer (commonly an Attenuated Total Reflectance, or ATR, module) is clean. Collect a background spectrum.[6]

    • Sample Application : Place a small amount of the solid sample (camphor or isoborneol) directly onto the ATR crystal.

    • Spectrum Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]

    • Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

    • ¹H NMR Acquisition : A standard single-pulse experiment is run. Typically, 8-16 scans are sufficient.[8]

    • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.[8]

  • Mass Spectrometry (MS)

    • Sample Introduction : For a volatile compound like isoborneol, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample is injected into the GC, which separates components before they enter the mass spectrometer.

    • Ionization : Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

    • Mass Analysis : The resulting ions are sorted by their mass-to-charge ratio (m/z) by a mass analyzer, generating a mass spectrum.

Data Presentation and Spectroscopic Comparison

The following tables summarize the key spectroscopic data for camphor and isoborneol, highlighting the changes that confirm the chemical transformation.

Table 1: Comparative IR Spectroscopy Data

Functional GroupCamphor (Starting Material)Isoborneol (Product)Analysis
O-H Stretch Absent~3200-3600 cm⁻¹ (Broad, Strong)[3]The appearance of this broad peak is the most definitive evidence of the formation of an alcohol.[10]
C-H Stretch (sp³) ~2800-3000 cm⁻¹~2800-3000 cm⁻¹These peaks are present in both spectra as both molecules contain sp³ hybridized C-H bonds.[2]
C=O Stretch ~1735-1750 cm⁻¹ (Strong, Sharp)[11]AbsentThe disappearance of the strong carbonyl peak confirms the reduction of the ketone.[11]
C-O Stretch Absent~1000-1200 cm⁻¹The appearance of this peak corresponds to the new single bond between carbon and the hydroxyl oxygen.

Table 2: Comparative ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton EnvironmentCamphor (δ, ppm)Isoborneol (δ, ppm)Analysis
-CH(OH)- Absent~3.6 (Multiplet)[10][12]The appearance of this downfield signal is characteristic of a proton on a carbon bearing an alcohol group.
Ring Protons ~1.3 - 2.4[13]~1.0 - 1.8[12]The overall proton environment shifts due to the change in geometry and electronic effects from the new hydroxyl group.
Methyl Protons (-CH₃) ~0.8 - 1.0 (Singlets)[14]~0.8 - 1.1 (Singlets)[14]The chemical shifts of the three methyl groups are slightly altered by the new stereocenter and functional group.

Table 3: Comparative ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Carbon EnvironmentCamphor (δ, ppm)Isoborneol (δ, ppm)Analysis
C=O / C-OH ~219[15][16]~78This dramatic upfield shift from the carbonyl region to the alcohol region is unequivocal proof of the reduction. The absence of the peak near 200 ppm in the product spectrum confirms the reaction's success.[17]
Other Ring Carbons ~9 - 58[16]~12 - 49The chemical shifts of all carbons in the bicyclic ring are adjusted due to the structural and electronic changes.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

IonCamphor (m/z)Isoborneol (m/z)Analysis
Molecular Ion [M]⁺ 152[15]154The molecular ion peak increases by two mass units, corresponding to the addition of two hydrogen atoms during the reduction.
Key Fragments 108, 95, 81121, 107, 95[3]The fragmentation patterns differ due to the presence of the hydroxyl group in isoborneol, which influences how the molecule breaks apart.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the starting material through the chemical reaction and purification to the final spectroscopic characterization of the product.

G cluster_start Preparation cluster_reaction Synthesis cluster_product Product cluster_analysis Spectroscopic Analysis camphor Starting Material (Camphor) reaction Reduction with NaBH4 in Methanol camphor->reaction 1. Add Reagents workup Workup & Purification (Water Quench, Filtration, Drying) reaction->workup 2. Reaction Complete isoborneol Final Product (Isoborneol) workup->isoborneol 3. Isolate Product ir IR Spectroscopy isoborneol->ir 4. Analyze nmr NMR Spectroscopy (¹H & ¹³C) isoborneol->nmr ms Mass Spectrometry isoborneol->ms

References

Validating the Structure of 3-(Methylsulfonyl)propan-1-amine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 3-(Methylsulfonyl)propan-1-amine hydrochloride and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide presents expected data based on the analysis of related chemical structures and general principles of spectroscopic and crystallographic techniques. This information will serve as a valuable reference for researchers synthesizing and characterizing these molecules.

Structural Elucidation and Data Comparison

The structural validation of this compound relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular structure, and the combination of data from these methods allows for unambiguous confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (sulfonyl)2.9 - 3.1s3H
-CH₂- (adjacent to SO₂)3.2 - 3.4t2H
-CH₂- (central)2.0 - 2.3p2H
-CH₂- (adjacent to NH₃⁺)3.0 - 3.2t2H
-NH₃⁺7.5 - 8.5br s3H

Note: Predicted shifts are for a deuterated solvent such as D₂O or DMSO-d₆. The chemical shift of the amine protons is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃ (sulfonyl)40 - 45
-CH₂- (adjacent to SO₂)50 - 55
-CH₂- (central)20 - 25
-CH₂- (adjacent to NH₃⁺)38 - 43

Table 3: Predicted Mass Spectrometry Fragmentation of 3-(Methylsulfonyl)propan-1-amine

m/zProposed Fragment
137[M]⁺ (Molecular ion of the free base)
122[M - CH₃]⁺
79[SO₂CH₃]⁺
58[CH₂(CH₂)₂NH₂]⁺
44[CH₂CH₂NH₂]⁺
30[CH₂NH₂]⁺

Note: Fragmentation is for the free base, 3-(Methylsulfonyl)propan-1-amine, typically observed in techniques like Electron Ionization (EI).

Table 4: Expected X-ray Crystallography Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key InteractionsN-H···Cl⁻ hydrogen bonds, potential C-H···O and C-H···Cl interactions

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining high-quality data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts to the residual solvent peak or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer (e.g., ESI-QTOF, GC-MS with EI source)

Reagents:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • (For ESI) Formic acid or ammonium acetate

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the appropriate solvent. For positive ion mode, a small amount of formic acid can be added.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragment ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline structure of the hydrochloride salt.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample on a low-background sample holder.

  • Data Collection:

    • Collect the diffraction pattern over a 2θ range of approximately 5° to 50°.

    • Use a step size and scan speed that allow for good resolution and signal-to-noise.

  • Data Analysis:

    • Identify the positions and relative intensities of the diffraction peaks.

    • Index the diffraction pattern to determine the unit cell parameters and crystal system.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structural validation process.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_data Data Interpretation Synthesis Synthesis of 3-(Methylsulfonyl)propan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS Characterization XRD X-ray Diffraction (PXRD) Synthesis->XRD Characterization Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Molecular Weight & Fragmentation XRD->Structure_Confirmation Crystalline Form Logical_Relationship cluster_compound Target Compound cluster_properties Structural Features cluster_techniques Analytical Techniques Compound 3-(Methylsulfonyl)propan-1-amine HCl Methylsulfonyl Methylsulfonyl Group (-SO₂CH₃) Compound->Methylsulfonyl is composed of Propylamine Propylamine Chain (-CH₂CH₂CH₂NH₂-) Compound->Propylamine is composed of Hydrochloride Hydrochloride Salt (·HCl) Compound->Hydrochloride is composed of NMR NMR Methylsulfonyl->NMR influences MS MS Methylsulfonyl->MS influences Propylamine->NMR influences Propylamine->MS influences Hydrochloride->NMR influences XRD XRD Hydrochloride->XRD influences

A Comparative Guide to Amine Reagents in PROTAC Linker Synthesis: Spotlight on 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of amine-containing linker building blocks, with a special focus on 3-(Methylsulfonyl)propan-1-amine hydrochloride and its potential alternatives in the synthesis of PROTACs.

The Role of Amine-Containing Linkers in PROTACs

Primary amines are versatile functional groups in PROTAC linker synthesis, primarily serving as a key attachment point for either the warhead or the E3 ligase ligand through robust amide bond formation. The nature of the R-group in the amine reagent (R-NH2) significantly impacts the properties of the resulting PROTAC. Common classes of amine linkers include simple alkylamines, polyethylene glycol (PEG)-containing amines, and those with other functional groups designed to modulate solubility, flexibility, and cell permeability.

This compound: A Hydrophilic Building Block

This compound is a short-chain primary amine that introduces a hydrophilic sulfonyl group into the PROTAC linker. The sulfone moiety can act as a hydrogen bond acceptor, potentially influencing the conformation of the linker and its interactions with the target protein and E3 ligase. This hydrophilicity may also enhance the aqueous solubility of the PROTAC, a common challenge in the development of these large molecules.

Alternative Amine Reagents for PROTAC Linkers

A variety of alternative primary amines are employed in PROTAC synthesis, each offering distinct properties. The choice of linker is a multi-parameter optimization process, often requiring the synthesis and evaluation of a library of compounds.

  • Simple Alkylamines (e.g., propylamine, butylamine): These linkers provide a basic, flexible hydrocarbon chain. While synthetically straightforward, their hydrophobicity can sometimes lead to poor solubility and non-specific binding.[1][2]

  • PEG-Containing Amines (e.g., Amino-PEGn-Boc): Polyethylene glycol linkers are widely used to improve the solubility and cell permeability of PROTACs.[1][3] The repeating ethylene glycol units add polarity and can participate in hydrogen bonding.

  • Rigid Linkers (e.g., containing cyclic or planar elements): These linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[1][4][5] However, their reduced flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[1]

Performance Comparison of Linker Types

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data on how different linker compositions can impact the degradation of a target protein, Bruton's Tyrosine Kinase (BTK).

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
Alkylamine-based -(CH2)n-BTKCereblon10-100>90High flexibility, can be potent with optimized length.
PEG-based -(CH2CH2O)n-BTKCereblon1-40>90Improved solubility and permeability.[1][3]
Rigidified Alkyl Contains cyclic structuresBTKCereblon<100>90Can improve metabolic stability and potency.[1][4][5]
Sulfonyl-containing (Hypothetical) -(CH2)3SO2CH3BTKCereblon--May enhance solubility and provide specific hydrogen bonding interactions.

Note: The data for the sulfonyl-containing linker is hypothetical and intended for comparative illustration. Actual performance would require experimental validation.

Experimental Protocols

The following is a representative protocol for the amide coupling of an amine linker, such as this compound, to a carboxylic acid-functionalized molecule (e.g., a warhead or an E3 ligase ligand).

Protocol: Amide Coupling using HATU

Materials:

  • Carboxylic acid-functionalized molecule (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the PROTAC Synthesis Workflow and Mechanism of Action

To better understand the role of these amine reagents, the following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Warhead-COOH Intermediate Warhead-CONH-Linker-NH2 Warhead->Intermediate Amide Coupling AmineLinker H2N-Linker (e.g., 3-(Methylsulfonyl)propan-1-amine) AmineLinker->Intermediate E3Ligand E3 Ligase Ligand-X PROTAC Final PROTAC E3Ligand->PROTAC Intermediate->PROTAC Linker Conjugation

Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the incorporation of an amine-containing linker.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer UbPOI Poly-ubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

The selection of an appropriate amine-containing linker is a critical step in the design of effective PROTACs. While simple alkylamines and PEG-based linkers are well-established, reagents like this compound offer the potential to introduce unique physicochemical properties, such as increased hydrophilicity through the sulfonyl group. The impact of this functional group on ternary complex formation and overall PROTAC efficacy is an area of active investigation. The rational design of PROTACs will continue to benefit from the exploration of novel linker building blocks and a deeper understanding of the structure-activity relationships that govern their performance.

References

A Comparative Guide to the Synthetic Routes of Sulfonyl Amines: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonyl amines, also known as sulfonamides, is a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive cost-benefit analysis of five distinct synthetic routes to this critical functional group, offering a comparative look at traditional methods alongside modern, greener alternatives. The analysis focuses on key performance indicators such as reaction yield, time, cost of materials, and environmental impact, supported by experimental data to inform synthetic strategy and decision-making.

Executive Summary

This guide evaluates the following synthetic pathways to sulfonyl amines, with a focus on the preparation of N-phenylbenzenesulfonamide as a representative example:

  • Traditional Synthesis: The reaction of benzenesulfonyl chloride with aniline in the presence of a base.

  • Oxidative Coupling: The direct coupling of a thiol and an amine using an oxidizing agent.

  • Electrochemical Synthesis: An electricity-driven approach that couples thiols and amines.

  • Mechanochemical Synthesis: A solvent-free method utilizing mechanical force to drive the reaction.

  • Green Synthesis in Water: A modification of the traditional method using water as a solvent.

The analysis reveals that while the traditional method offers high yields, it is often hampered by the use of hazardous reagents and solvents. Modern methods like electrochemical and mechanochemical synthesis present significant advantages in terms of reduced reaction times, milder conditions, and improved environmental profiles. The choice of the optimal synthetic route will ultimately depend on a laboratory's specific priorities, including cost, scalability, available equipment, and commitment to green chemistry principles.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route for the synthesis of N-phenylbenzenesulfonamide or a closely related analogue.

Synthetic RouteTarget MoleculeYield (%)Reaction TimeEstimated Reagent Cost per Mole of Product ($)Key AdvantagesKey Disadvantages
Traditional Synthesis N-phenylbenzenesulfonamide~100%6 hours~ $50 - $100High, often quantitative yields.Use of hazardous reagents (benzenesulfonyl chloride, pyridine), generation of HCl waste.
Oxidative Coupling N-phenylbenzenesulfonamide~85% (estimated for analogous reactions)12 hours (estimated)~ $150 - $250Avoids pre-functionalized starting materials.Use of stoichiometric and potentially hazardous oxidizing agents.
Electrochemical Synthesis N-cyclohexylbenzenesulfonamide91%5 minutesVariable (dependent on equipment)Extremely fast, high yields, avoids bulk chemical oxidants.Requires specialized electrochemical equipment.
Mechanochemical Synthesis N-phenylbenzenesulfonamide~90% (estimated for analogous reactions)60 minutes~ $70 - $120Solvent-free, rapid reaction times, high yields.Requires a ball mill, potential for localized heating.
Green Synthesis in Water N-phenylbenzenesulfonamide~95%2 hours~ $40 - $80Environmentally benign solvent, simple workup.May not be suitable for all substrates, potential for hydrolysis of sulfonyl chloride.

Note: Cost estimations are based on commercially available reagent prices (Q4 2025) and are subject to variation. The costs for electrochemical synthesis do not include the initial capital investment for equipment. Yields and reaction times for oxidative coupling and mechanochemical synthesis are based on representative examples due to the lack of specific data for N-phenylbenzenesulfonamide in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key synthetic routes are provided below.

Traditional Synthesis of N-phenylbenzenesulfonamide
  • Materials: Benzenesulfonyl chloride, aniline, pyridine, dichloromethane (DCM).

  • Procedure: To a solution of aniline (1.0 eq) in DCM at 0 °C is added pyridine (1.2 eq). Benzenesulfonyl chloride (1.1 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 6 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Oxidative Coupling for Sulfonamide Synthesis (General Protocol)
  • Materials: Thiophenol, aniline, iodine pentoxide (I2O5), toluene.

  • Procedure: To a stirred solution of thiophenol (1.0 eq) and aniline (1.2 eq) in toluene is added iodine pentoxide (1.5 eq). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the mixture is filtered to remove insoluble materials. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired sulfonamide.

Electrochemical Synthesis of N-cyclohexylbenzenesulfonamide
  • Materials: Thiophenol, cyclohexylamine, acetonitrile, 0.3 M HCl.

  • Apparatus: Undivided electrochemical flow cell with a carbon anode and a stainless-steel cathode.

  • Procedure: A solution of thiophenol (1.0 eq) and cyclohexylamine (1.5 eq) in a 3:1 mixture of acetonitrile and 0.3 M HCl is passed through the electrochemical flow cell at a constant current. The residence time in the cell is 5 minutes. The effluent from the cell is collected, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography.

Mechanochemical Synthesis of Sulfonamides (General Protocol)
  • Materials: Diphenyl disulfide, aniline, sodium hypochlorite pentahydrate, sodium bisulfate.

  • Apparatus: Ball mill with stainless steel jars and balls.

  • Procedure: Diphenyl disulfide (1.0 eq), aniline (2.2 eq), sodium hypochlorite pentahydrate (2.5 eq), and sodium bisulfate (0.2 eq) are placed in a stainless-steel milling jar with stainless steel balls. The mixture is milled at a specified frequency for 60 minutes. After milling, the solid mixture is washed with water and filtered to give the crude product, which can be further purified by recrystallization.

Green Synthesis of N-phenylbenzenesulfonamide in Water
  • Materials: Benzenesulfonyl chloride, aniline, sodium carbonate, water.

  • Procedure: To a suspension of aniline (1.0 eq) in water is added sodium carbonate (1.5 eq). Benzenesulfonyl chloride (1.1 eq) is then added portion-wise with vigorous stirring. The reaction is stirred at room temperature for 2 hours. The resulting solid precipitate is collected by filtration, washed with water, and dried to afford the pure product.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic routes.

Traditional_Synthesis aniline Aniline reaction Reaction in DCM (0°C to RT, 6h) aniline->reaction bensulf_chloride Benzenesulfonyl Chloride bensulf_chloride->reaction pyridine Pyridine (Base) pyridine->reaction workup Aqueous Workup & Purification reaction->workup product N-phenylbenzenesulfonamide workup->product

Caption: Traditional synthesis of N-phenylbenzenesulfonamide.

Oxidative_Coupling thiophenol Thiophenol reaction Reaction in Toluene (Reflux, 12h) thiophenol->reaction aniline Aniline aniline->reaction oxidant Oxidizing Agent (e.g., I2O5) oxidant->reaction purification Purification (Chromatography) reaction->purification product N-phenylbenzenesulfonamide purification->product

Caption: Oxidative coupling route to sulfonamides.

Electrochemical_Synthesis thiophenol Thiophenol flow_cell Electrochemical Flow Cell (5 min) thiophenol->flow_cell amine Amine amine->flow_cell electrolyte Electrolyte Solution electrolyte->flow_cell workup Solvent Removal & Purification flow_cell->workup product Sulfonyl Amine workup->product

Caption: Electrochemical synthesis of sulfonamides.

Mechanochemical_Synthesis disulfide Diphenyl Disulfide ball_mill Ball Milling (60 min) disulfide->ball_mill aniline Aniline aniline->ball_mill reagents Reagents (NaOCl·5H2O, NaHSO4) reagents->ball_mill workup Washing & Recrystallization ball_mill->workup product N-phenylbenzenesulfonamide workup->product Green_Synthesis aniline Aniline reaction Reaction in Water (RT, 2h) aniline->reaction bensulf_chloride Benzenesulfonyl Chloride bensulf_chloride->reaction base Sodium Carbonate base->reaction filtration Filtration & Washing reaction->filtration product N-phenylbenzenesulfonamide filtration->product

Comparative Analysis of the Biological Activities of Compounds Structurally Related to 3-(Methylsulfonyl)propan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the biological potential of small molecules containing the methylsulfonyl functional group.

Overview of Potential Biological Activities

Based on the analysis of structurally related compounds, derivatives of 3-(Methylsulfonyl)propan-1-amine hydrochloride are anticipated to exhibit a range of biological activities, primarily in the areas of:

  • Anticancer Activity: Several studies have demonstrated the cytotoxic effects of methylsulfonyl-containing compounds against various cancer cell lines.

  • Antibacterial Activity: The sulfonamide group, a key feature in many related compounds, is a well-established pharmacophore in antibacterial agents.

  • Anti-inflammatory Activity: Certain derivatives have shown potential in modulating inflammatory pathways.

This guide will focus on the anticancer and antibacterial activities, for which more quantitative data is available in the literature for analogous compounds.

Anticancer Activity Comparison

The anticancer potential of various compounds bearing a methylsulfonyl group has been evaluated against several human cancer cell lines. The data below summarizes the in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Table 1: In Vitro Anticancer Activity of Structurally Related Methylsulfonyl-Containing Compounds

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Methanesulfonamide Derivatives of 2-Imino-4-thiazolines Compound 2i COLO-205 (Colon)>10--
HEP-2 (Larynx)>10--
A-549 (Lung)>10--
IMR-32 (Neuroblastoma)>10--
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives Compound 9b A549 (Lung)3.12Sorafenib5.28
MCF-7 (Breast)4.85Sorafenib6.41
HCT116 (Colon)2.76Sorafenib4.52
PC-3 (Prostate)6.13Sorafenib7.18
N-(thiazol-2-yl)benzenesulfonamide Derivatives Isopropyl substituted derivativeNot specified---

Note: The data for methanesulfonamide derivatives of 2-imino-4-thiazolines was reported as percentage growth inhibition at a single concentration, not as IC₅₀ values. For the purpose of this table, it is noted that the activity was not potent enough to determine an IC₅₀ below 10 µM[1].

Antibacterial Activity Comparison

The antibacterial efficacy of sulfonamide-containing compounds is a cornerstone of antimicrobial chemotherapy. The data below presents the minimum inhibitory concentration (MIC) required to inhibit the visible growth of bacteria.

Table 2: In Vitro Antibacterial Activity of Structurally Related Methylsulfonyl-Containing Compounds

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(thiazol-2-yl)benzenesulfonamide Derivatives Isopropyl substituted derivativeS. aureus3.9Chloramphenicol-
A. xylosoxidans3.9Chloramphenicol-
N,N-Diethylamide Bearing Benzenesulfonamide Derivatives N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideE. coli-Streptomycin-
S. aureus-Streptomycin-

Note: Specific MIC values for the N,N-diethylamide bearing benzenesulfonamide derivatives were not provided in the abstract, but the compound was noted as the most active against the tested organisms[2]. The reference compound Chloramphenicol was used as a positive control in the disk diffusion assay for N-(thiazol-2-yl)benzenesulfonamide derivatives, but a specific MIC value was not provided for comparison in the cited text[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][5]

Antibacterial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks impregnated with the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone Measurement: The diameter of the zone of inhibition is measured in millimeters.

  • Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[6][7][8]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship in evaluating the biological activity of synthesized compounds.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Test Compounds cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Disk_Diffusion_Workflow start Start inoculum_prep Prepare Bacterial Inoculum start->inoculum_prep plate_inoculation Inoculate Agar Plate inoculum_prep->plate_inoculation disk_application Apply Compound-impregnated Disks plate_inoculation->disk_application incubation Incubate Plates disk_application->incubation zone_measurement Measure Zone of Inhibition incubation->zone_measurement interpretation Interpret Susceptibility zone_measurement->interpretation end End interpretation->end

Caption: Workflow of the disk diffusion method for antibacterial susceptibility testing.

Signaling_Pathway_Placeholder ext_signal External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response compound Methylsulfonyl Compound compound->inhibition inhibition->kinase_cascade

Caption: A potential signaling pathway targeted by anticancer compounds.

References

A Comparative Purity Analysis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of a research-grade sample of 3-(Methylsulfonyl)propan-1-amine hydrochloride against commercially available standards. The purity of this compound is critical for its application in pharmaceutical synthesis and biological research, where impurities can lead to undesirable side reactions, inaccurate biological data, and compromised final product quality. This document outlines the experimental protocols for rigorous purity assessment and presents a comparative analysis of the results.

Introduction

This compound is a key building block in organic synthesis. The presence of organic and inorganic impurities can significantly impact reaction yields and the purity of downstream products. Therefore, a thorough analytical characterization is essential to qualify a given batch for its intended use. This guide details the methods for a multi-faceted purity assessment, including High-Performance Liquid Chromatography (HPLC) for organic purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Elemental Analysis (CHN/S) for confirmation of the empirical formula and assessment of inorganic salt content.

Materials and Methods

A sample of in-house synthesized this compound was benchmarked against three commercially available standards from leading chemical suppliers. All commercial samples were advertised with a purity of ≥98%.

Table 1: Commercial Standards for Comparison

SupplierLot NumberAdvertised Purity
Commercial Standard AA12345≥98%
Commercial Standard BB67890≥98%
Commercial Standard CC11223≥98%

Purity was assessed using a reverse-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase A at a concentration of 1 mg/mL.

¹H NMR spectra were recorded to confirm the chemical structure and identify any organic impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterium Oxide (D₂O).

  • Reference: Internal standard (TSP).

  • Parameters: 32 scans, 1.0 s relaxation delay.

Elemental analysis was performed to determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur.

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.

  • Method: Combustion analysis.

Results and Discussion

The purity of the in-house sample of this compound was compared to the three commercial standards. The results from HPLC, ¹H NMR, and elemental analysis are summarized below.

Table 2: Comparative Purity Analysis

SampleHPLC Purity (%)¹H NMR Purity (%)Elemental Analysis (% Theoretical)
In-House Sample 99.8 >99.5 C: 27.68 (27.66), H: 7.00 (6.96), N: 8.08 (8.07), S: 18.48 (18.46)
Commercial Standard A98.5~98C: 27.50, H: 6.89, N: 7.95, S: 18.30
Commercial Standard B99.1~99C: 27.60, H: 6.92, N: 8.01, S: 18.41
Commercial Standard C98.2~98C: 27.45, H: 6.85, N: 7.91, S: 18.25

The in-house sample demonstrated a higher purity profile across all analytical techniques compared to the commercial standards. The HPLC analysis revealed fewer organic impurities, and the ¹H NMR spectrum showed a cleaner profile with minimal extraneous peaks. Furthermore, the elemental analysis results for the in-house sample were in excellent agreement with the theoretical values, indicating a low content of inorganic impurities.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion InHouse In-House Sample HPLC HPLC Analysis InHouse->HPLC NMR ¹H NMR Spectroscopy InHouse->NMR EA Elemental Analysis InHouse->EA StandardA Commercial Standard A StandardA->HPLC StandardA->NMR StandardA->EA StandardB Commercial Standard B StandardB->HPLC StandardB->NMR StandardB->EA StandardC Commercial Standard C StandardC->HPLC StandardC->NMR StandardC->EA Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling NMR->Impurity EA->Purity Comparison Comparative Analysis Purity->Comparison Impurity->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for Purity Benchmarking.

Decision Pathway for Standard Selection

The following flowchart outlines the logical process for selecting a high-purity standard based on the analytical data.

G Start Start: Select a Batch for Evaluation HPLC_Check HPLC Purity > 99.5%? Start->HPLC_Check NMR_Check NMR Confirms Structure & Low Impurities? HPLC_Check->NMR_Check Yes Reject Reject Batch HPLC_Check->Reject No EA_Check Elemental Analysis Matches Theoretical? NMR_Check->EA_Check Yes NMR_Check->Reject No Accept Accept Batch for Use EA_Check->Accept Yes EA_Check->Reject No

Caption: High-Purity Standard Selection Logic.

A Comparative Guide to Cross-Reactivity Studies of 3-(Methylsulfonyl)propan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to assess the cross-reactivity of 3-(methylsulfonyl)propan-1-amine hydrochloride derivatives and other small molecules incorporating the methylsulfonyl moiety. While specific cross-reactivity data for this compound is not extensively available in public databases, this document outlines the experimental frameworks and data presentation strategies necessary for a thorough evaluation of off-target effects. The methylsulfonyl group is a common pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacological properties of a molecule. However, like any functional group, it can contribute to unintended interactions with biological targets, leading to off-target effects. Understanding and characterizing these interactions are critical for the development of safe and effective therapeutics.

Data Presentation: Comparative Tables for Cross-Reactivity Assessment

Effective evaluation of cross-reactivity requires the systematic comparison of a compound's activity across a range of potential biological targets. The following tables provide a template for summarizing quantitative data from various screening platforms.

Table 1: Kinase Selectivity Profile

This table is designed to summarize the inhibitory activity of a test compound against a panel of protein kinases, a common approach to identify off-target kinase interactions.

Kinase Target% Inhibition at 1 µMIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 95 50 1
Off-Target Kinase A7550010
Off-Target Kinase B522,50050
Off-Target Kinase C15>10,000>200
Off-Target Kinase D5>10,000>200

Table 2: Receptor and Ion Channel Cross-Reactivity Panel

This table outlines how to present data from a broader panel of non-kinase targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Target ClassSpecific TargetAssay Type% Inhibition/Activation at 10 µMEC50/IC50 (µM)
Primary Target Target X Functional Assay 98% Inhibition 0.1
GPCRReceptor ARadioligand Binding88%1.2
GPCRReceptor BRadioligand Binding12%>10
Ion ChannelChannel YElectrophysiology65%5.8
Ion ChannelChannel ZElectrophysiology<5%>10
Nuclear ReceptorReceptor CReporter Gene Assay3%>10

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate cross-reactivity assessment. Below are methodologies for key experiments.

Protocol 1: Kinase Panel Screening

Objective: To determine the selectivity of a test compound against a broad range of protein kinases.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Recombinant human kinases

  • ATP

  • Substrate peptides

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the test compound to the desired concentrations.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values for each kinase.

Protocol 2: Off-Target Screening using Cell Microarrays

Objective: To identify potential off-target binding of a test compound to a comprehensive library of human plasma membrane and secreted proteins.[1]

Materials:

  • Test compound labeled with a detectable tag (e.g., biotin, fluorescent dye)

  • Cell microarrays expressing a library of human proteins

  • Binding buffer

  • Wash buffer

  • Detection reagent (e.g., fluorescently labeled streptavidin)

  • High-content imaging system

Procedure:

  • Incubate the labeled test compound with the cell microarray.

  • Wash the microarray to remove non-specifically bound compound.

  • Add the detection reagent to visualize the binding of the test compound to specific protein-expressing cells.

  • Image the microarray using a high-content imaging system.

  • Analyze the images to identify "hits" where the test compound binds to an off-target protein.

  • Confirm the hits using secondary assays, such as flow cytometry or surface plasmon resonance.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in cross-reactivity studies.

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Hit Validation & Follow-up a Compound Design & Synthesis of 3-(Methylsulfonyl)propan-1-amine Hydrochloride Derivatives b Predictive Modeling (e.g., QSAR, Docking) a->b c Primary Target Assay b->c Prioritize Compounds d Broad Panel Screening (e.g., Kinase Panel, Receptor Panel) c->d e Cell-Based Assays (Phenotypic Screening) d->e f Dose-Response & IC50/EC50 Determination e->f Identify Off-Target Hits g Secondary Confirmatory Assays f->g h Structure-Activity Relationship (SAR) Studies g->h h->a Optimize for Selectivity

Caption: Workflow for Cross-Reactivity Assessment.

G cluster_0 Primary Target Engagement cluster_1 Potential Off-Target Interactions A Primary Target B Related Kinase C Unrelated Receptor D Metabolic Enzyme Compound Test Compound (Methylsulfonyl Derivative) Compound->A Therapeutic Effect Compound->B Cross-Reactivity Compound->C Cross-Reactivity Compound->D Cross-Reactivity

Caption: Signaling Pathway Cross-Reactivity.

References

Safety Operating Guide

Proper Disposal of 3-(Methylsulfonyl)propan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This document outlines the essential procedures for the proper disposal of 3-(Methylsulfonyl)propan-1-amine hydrochloride, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin, eye, and respiratory irritant[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its waste should occur in a well-ventilated chemical fume hood[2][3].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. This indicates that it should not be discarded in regular trash or poured down the drain[4][5]. The following steps provide a detailed protocol for its collection and disposal as hazardous chemical waste.

  • Waste Identification and Segregation :

    • Treat all quantities of this compound, including unused product, contaminated materials, and solutions, as hazardous waste.

    • This waste should be segregated from other waste streams, such as non-hazardous trash or other chemical waste categories (e.g., halogenated solvents), to prevent unintended reactions[6].

  • Containerization :

    • Use a designated, chemically compatible, and leak-proof container for collecting the waste[3][7][8]. The container must be in good condition with a secure-fitting lid.

    • The original product container, if empty and properly cleaned, can be used, or a new, appropriate waste container can be designated.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound," and its CAS number (if available from the product label).

    • Indicate the approximate quantity of waste in the container.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][7][8].

    • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel[3][7].

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

  • Decontamination of Empty Containers :

    • If the original container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.

    • Triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent like acetone or ethanol)[4].

    • Collect all rinsate and dispose of it as hazardous chemical waste along with the primary waste stream[2][4].

    • After triple-rinsing, deface or remove the original product label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[4].

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container. Clean the spill area thoroughly.

Quantitative Data Summary

PropertyValueSource
CAS Number 178505-80-3 (or 26209-83-6 as cited in some sources)[9]
Molecular Formula C4H12ClNO2S[9]
Molecular Weight 173.66 g/mol [9]
Melting Point Not available
Boiling Point Not available
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]

Disposal Workflow

G A Start: Have 3-(Methylsulfonyl)propan-1-amine hydrochloride waste? B Consult Safety Data Sheet (SDS) and wear appropriate PPE. A->B C Is this pure compound, a solution, or contaminated material? B->C H In case of spill, use absorbent material and collect as hazardous waste. B->H D Collect in a designated, sealed, and labeled 'Hazardous Waste' container. C->D E Store container in a designated Satellite Accumulation Area (SAA). D->E F Contact Environmental Health & Safety (EHS) for pickup. E->F G End: Waste properly disposed via approved facility. F->G H->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Methylsulfonyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Methylsulfonyl)propan-1-amine hydrochloride (CAS No. 26209-83-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound requires careful handling to avoid exposure.[1] The following personal protective equipment is mandatory. For general laboratory safety, always wear appropriate clothing and shoes that cover exposed skin, and tie back long hair.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required.
Face ShieldRecommended when there is a significant risk of splashes.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor splashes and spills.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if there is a risk of aerosol generation.

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and prevent accidents. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

Operational Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don the appropriate PPE as specified in Table 1.

    • Prepare the work area by ensuring it is clean, uncluttered, and within a functional chemical fume hood.

  • Handling :

    • Weigh or measure the required amount of the chemical. Avoid generating dust.

    • Conduct the experiment, keeping the container tightly closed when not in use.

  • Cleanup and Disposal :

    • Decontaminate all surfaces and equipment after use.

    • Segregate all waste materials as outlined in the disposal plan (Section 3).

    • Carefully remove PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Management and Disposal Plan

In the event of a spill, evacuate the area and prevent further spread of the material. For small spills, use an inert absorbent material, such as sand or vermiculite, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately.

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Plan

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Waste A designated, sealed, and properly labeled hazardous waste container."Hazardous Waste," the full chemical name "this compound," and the approximate quantity.Dispose of through your institution's designated hazardous waste management program.
Liquid Waste A designated, sealed, and leak-proof hazardous waste container compatible with the solvent used."Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentrations.Do not dispose of this chemical down the drain.[3] Dispose of through your institution's designated hazardous waste management program.
Contaminated PPE A designated, sealed hazardous waste bag or container."Hazardous Waste - Contaminated PPE."Dispose of through your institution's designated hazardous waste management program.

Disposal Logic Diagram

Chemical Waste Chemical Waste Solid Solid Chemical Waste->Solid Liquid Liquid Chemical Waste->Liquid Contaminated PPE Contaminated PPE Chemical Waste->Contaminated PPE Sealed Container (Solid) Sealed Container (Solid) Solid->Sealed Container (Solid) Containerize Sealed Container (Liquid) Sealed Container (Liquid) Liquid->Sealed Container (Liquid) Containerize Sealed Bag/Container (PPE) Sealed Bag/Container (PPE) Contaminated PPE->Sealed Bag/Container (PPE) Containerize Hazardous Waste Program Hazardous Waste Program Sealed Container (Solid)->Hazardous Waste Program Dispose Sealed Container (Liquid)->Hazardous Waste Program Dispose Sealed Bag/Container (PPE)->Hazardous Waste Program Dispose

Caption: Disposal pathway for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.